Menin-MLL inhibitor 4
Description
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Properties
Molecular Formula |
C32H38FN7O3 |
|---|---|
Molecular Weight |
587.7 g/mol |
IUPAC Name |
5-fluoro-2-[4-[7-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)methyl]-2,7-diazaspiro[4.4]nonan-2-yl]pyrimidin-5-yl]oxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C32H38FN7O3/c1-20(2)40(21(3)4)30(41)24-14-23(33)6-8-27(24)43-28-15-34-19-35-29(28)39-12-10-32(18-39)9-11-38(17-32)16-22-5-7-25-26(13-22)37-31(42)36-25/h5-8,13-15,19-21H,9-12,16-18H2,1-4H3,(H2,36,37,42) |
InChI Key |
CWUVQWYYRPWMBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2N3CCC4(C3)CCN(C4)CC5=CC6=C(C=C5)NC(=O)N6 |
Origin of Product |
United States |
Foundational & Exploratory
The Menin-MLL Protein-Protein Interaction: A Critical Oncogenic Nexus and Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
The intricate dance of proteins within the cell dictates its fate, and the missteps in this choreography are often at the heart of diseases like cancer. One such critical interaction, which has garnered significant attention in the field of oncology, is the binding of Menin to the Mixed Lineage Leukemia (MLL) protein. This protein-protein interaction (PPI) is a cornerstone of the molecular pathology of a particularly aggressive group of acute leukemias and is emerging as a key dependency in other cancers. This technical guide provides a comprehensive overview of the Menin-MLL interaction, its downstream consequences, and the methodologies employed to study and therapeutically target this oncogenic driver.
The Core Interaction: A Bivalent Embrace
Menin, a ubiquitously expressed nuclear protein encoded by the MEN1 gene, acts as a scaffold, bringing together various proteins to regulate gene expression.[1][2] In the context of MLL-rearranged leukemias, Menin's role shifts from a tumor suppressor to an essential oncogenic cofactor.[1][3][4] Chromosomal translocations involving the MLL gene (also known as KMT2A) result in the formation of MLL fusion proteins.[5][6] Crucially, all of these fusion proteins retain the N-terminal portion of MLL, which contains the Menin-binding domain.[1][6][7]
The interaction between Menin and MLL is not a simple lock-and-key mechanism but rather a more complex, bivalent binding event. The N-terminus of MLL possesses two distinct Menin-Binding Motifs (MBM1 and MBM2) that engage with a large central cavity on the Menin protein.[6][8][9][10]
-
MBM1 (Menin-Binding Motif 1): This is the high-affinity binding motif.[6][8]
-
MBM2 (Menin-Binding Motif 2): This motif binds to Menin with a lower affinity compared to MBM1.[6][8]
This bivalent interaction significantly increases the overall avidity of the Menin-MLL complex, making it a stable and challenging target for therapeutic intervention.[6][8]
Quantitative Analysis of Menin-MLL Binding Affinity
The binding affinities of different MLL fragments to Menin have been quantified using various biophysical techniques, providing a clearer picture of the interaction's thermodynamics.
| Interacting Proteins | Method | Dissociation Constant (Kd) | Reference |
| Menin and MLL (bivalent fragment) | Isothermal Titration Calorimetry (ITC) | 10 nM | [8] |
| Menin and MBM1 | Fluorescence Polarization (FP) | 53 nM | [6] |
| Menin and MBM2 | Fluorescence Polarization (FP) | 1.4 µM | [6] |
| Menin and MLL (F9A mutant in MBM1) | Isothermal Titration Calorimetry (ITC) | 1.5 µM | [8] |
The Oncogenic Signaling Pathway
The formation of the Menin-MLL fusion protein complex is a critical step in the development of leukemia. This complex is recruited to the chromatin of target genes, where it aberrantly activates their transcription.[5] Key downstream targets include the HOXA9 and MEIS1 genes, which are master regulators of hematopoietic stem cell proliferation and differentiation.[2][5] The sustained upregulation of these genes by the Menin-MLL complex leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic blasts.[1][6] The disruption of this interaction has been shown to reverse the oncogenic activity of MLL fusion proteins.[1]
Therapeutic Intervention: Small Molecule Inhibitors
The critical dependence of MLL-rearranged leukemias on the Menin-MLL interaction makes it an attractive therapeutic target.[1][3] The strategy is to develop small molecules that can competitively bind to the MLL-binding pocket on Menin, thereby disrupting the formation of the oncogenic complex.[1][11] This approach has led to the development of several classes of potent and selective Menin-MLL inhibitors.
Quantitative Data on Menin-MLL Inhibitors
A number of small molecule inhibitors have been developed and characterized for their ability to bind to Menin and inhibit the MLL interaction. The following table summarizes key quantitative data for some of these compounds.
| Inhibitor | Binding Affinity (Kd) to Menin | IC50 (Menin-MLL Interaction) | Cellular GI50 (MLL-rearranged cells) | Reference |
| MI-2 | 158 nM | 446 nM | ~20-40 µM | [7] |
| MI-2-2 | 22 nM | 46 nM (vs MBM1) | ~10-20 µM | [6] |
| MI-463 | ~10 nM | 15.3 nM | 250-570 nM | [1][12] |
| MI-503 | 24 nM | 14.7 nM | 250-570 nM | [1][12] |
| MIV-6R | 85 nM | 56 nM | Not Reported | [13] |
| VTP50469 | 104 pM (Ki) | Low nM | Low nM | [11][12] |
| MI-1481 (28) | 9 nM | 3.6 nM | Not Reported | [1] |
Experimental Protocols
The study of the Menin-MLL interaction and the development of its inhibitors rely on a variety of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify In-Cell Interaction
This protocol is designed to confirm the interaction between Menin and an MLL fusion protein (e.g., MLL-AF9) within a cellular context and to assess the ability of a small molecule inhibitor to disrupt this interaction.
Materials:
-
HEK293T cells
-
Expression vector for FLAG-tagged MLL-AF9
-
Lipofectamine 2000 or similar transfection reagent
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-FLAG M2 affinity gel (e.g., from Sigma-Aldrich)
-
Anti-Menin antibody
-
Anti-FLAG antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., TBS with 0.05% Tween-20)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
SDS-PAGE and Western blotting reagents and equipment
Procedure:
-
Cell Culture and Transfection: Seed HEK293T cells and transfect with the FLAG-MLL-AF9 expression vector. Allow for protein expression for 24-48 hours.
-
Inhibitor Treatment: Treat the transfected cells with the Menin-MLL inhibitor at various concentrations (and a DMSO control) for the desired time period (e.g., 4-24 hours).
-
Cell Lysis: Harvest the cells and lyse them in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with anti-FLAG M2 affinity gel overnight at 4°C with gentle rotation to pull down the MLL-AF9 fusion protein.
-
-
Washing: Pellet the affinity gel and wash it three to five times with cold wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the affinity gel by boiling in 2x Laemmli sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against Menin and FLAG to detect the co-immunoprecipitated Menin and the immunoprecipitated MLL-AF9, respectively.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This homogeneous assay is suitable for high-throughput screening of inhibitors of the Menin-MLL interaction.
Materials:
-
Recombinant His-tagged Menin protein
-
Biotinylated MLL peptide (e.g., MBM1)
-
Europium-labeled anti-His antibody (Donor)
-
Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)
-
Assay buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
384-well low-volume white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Assay Reaction:
-
Add His-tagged Menin and the biotinylated MLL peptide to the wells of the 384-well plate.
-
Add the test compounds at various concentrations.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for binding and inhibition.
-
-
Detection:
-
Add a mixture of the Europium-labeled anti-His antibody and the streptavidin-conjugated acceptor to the wells.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Measurement: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A decrease in the ratio indicates inhibition of the Menin-MLL interaction. Determine IC50 values by plotting the TR-FRET ratio against the inhibitor concentration.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Similar to TR-FRET, AlphaLISA is a highly sensitive, no-wash bead-based assay suitable for HTS.
Materials:
-
Recombinant GST-tagged Menin and His-tagged MLL protein (or vice versa)
-
AlphaLISA Glutathione (GSH) Donor beads
-
AlphaLISA Nickel (Ni) Chelate Acceptor beads
-
AlphaLISA assay buffer
-
384-well ProxiPlates
-
AlphaLISA-compatible plate reader (e.g., EnVision)
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds.
-
Assay Assembly:
-
Add GST-Menin, His-MLL, and the test compounds to the wells of the ProxiPlate.
-
Incubate to allow for binding equilibrium.
-
-
Bead Addition:
-
Add the Ni Chelate Acceptor beads and incubate.
-
Add the GSH Donor beads and incubate in the dark.
-
-
Signal Detection: Read the plate on an AlphaLISA-compatible reader.
-
Data Analysis: A decrease in the AlphaLISA signal indicates disruption of the Menin-MLL interaction. Calculate IC50 values from the dose-response curves.
Surface Plasmon Resonance (SPR) for Kinetic Analysis
SPR is a label-free technique used to measure the kinetics (on-rate, k_a; off-rate, k_d) and affinity (K_D) of the Menin-MLL interaction and the binding of inhibitors to Menin.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Menin protein (ligand)
-
MLL peptides or small molecule inhibitors (analytes)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the Menin protein over the activated surface to immobilize it via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the analyte (MLL peptide or inhibitor) over the Menin-immobilized surface.
-
Monitor the binding in real-time as a change in response units (RU).
-
-
Dissociation: Flow running buffer over the surface to monitor the dissociation of the analyte.
-
Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound analyte.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic rate constants (k_a and k_d) and the dissociation constant (K_D).
Conclusion
The Menin-MLL protein-protein interaction represents a paradigm of oncogenic dependency in a subset of acute leukemias. A deep understanding of the molecular intricacies of this bivalent interaction has paved the way for the rational design of small molecule inhibitors. The continued development and clinical testing of these inhibitors hold immense promise for a targeted therapeutic approach for patients with MLL-rearranged leukemias and potentially other cancers where this interaction is implicated. The experimental methodologies outlined in this guide provide the foundational tools for researchers and drug developers to further interrogate this critical oncogenic nexus and to advance novel therapies targeting the Menin-MLL interface.
References
- 1. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. researchgate.net [researchgate.net]
- 8. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Crystal Structure of Menin Reveals Binding Site for Mixed Lineage Leukemia (MLL) Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. pubs.acs.org [pubs.acs.org]
The Critical Interplay of Menin and MLL in MLL-Rearranged Leukemia: A Technical Guide to a Promising Therapeutic Target
For Researchers, Scientists, and Drug Development Professionals
Abstract
Leukemias driven by rearrangements of the Mixed Lineage Leukemia (MLL) gene, also known as KMT2A, represent a group of aggressive hematological malignancies with historically poor prognoses, particularly in infant and pediatric populations.[1] A pivotal molecular interaction between the nuclear protein Menin and the N-terminus of MLL fusion proteins is now understood to be a critical dependency for the oncogenic activity of these fusions.[2][3] This technical guide provides an in-depth exploration of the Menin-MLL interaction as a therapeutic target. It details the underlying molecular mechanisms, summarizes key preclinical and clinical data for emerging Menin inhibitors, and provides an overview of essential experimental protocols for researchers in the field.
The Molecular Basis of Menin-MLL Dependency in Leukemogenesis
Chromosomal translocations involving the MLL gene on chromosome 11q23 result in the creation of oncogenic MLL fusion proteins.[1] These fusion proteins retain the N-terminal portion of MLL, which is crucial for their leukemogenic activity, while the C-terminal methyltransferase domain is replaced by a partner protein.[4] The retained N-terminus of the MLL fusion protein directly binds to the tumor suppressor protein Menin.[5]
This interaction is not a simple one-to-one binding but a more complex event involving a bivalent mode of interaction. Two distinct motifs within the N-terminus of MLL, termed Menin-Binding Motif 1 (MBM1) and Menin-Binding Motif 2 (MBM2), engage with a large central cavity on the Menin protein.[6] MBM1 is the high-affinity binding motif, and its interaction with Menin is considered the primary anchor for the complex.[6]
The Menin-MLL fusion protein complex acts as a scaffold, recruiting other essential factors to the chromatin. One such critical partner is the Lens Epithelium-Derived Growth Factor (LEDGF), which further stabilizes the complex on target genes.[1] This multi-protein complex aberrantly activates the transcription of key downstream target genes, most notably the HOXA gene cluster (HOXA9, HOXA10) and their cofactor MEIS1.[7] The sustained overexpression of these genes is a hallmark of MLL-rearranged leukemia and is essential for blocking hematopoietic differentiation and promoting leukemic cell proliferation.[4]
dot
Caption: The Menin-MLL signaling pathway in MLL-rearranged leukemia.
Therapeutic Intervention: Small Molecule Inhibitors of the Menin-MLL Interaction
The absolute requirement of the Menin-MLL interaction for the survival of MLL-rearranged leukemia cells has made it a highly attractive therapeutic target.[3] The development of small molecules that can competitively bind to the MLL-binding pocket on Menin has been a major focus of recent drug discovery efforts.[8] These inhibitors are designed to disrupt the formation of the oncogenic Menin-MLL fusion protein complex, thereby displacing it from chromatin, downregulating the expression of target genes like HOXA9 and MEIS1, and ultimately inducing differentiation and apoptosis in leukemic cells.[5]
Several Menin-MLL inhibitors have now entered clinical development and are showing promising results. This section summarizes the preclinical and clinical data for some of the leading compounds.
dot
Caption: Mechanism of action of Menin-MLL inhibitors.
Preclinical Data of Menin-MLL Inhibitors
A variety of small molecule inhibitors have been developed and characterized in preclinical models. The following tables summarize key quantitative data for several of these compounds.
Table 1: In Vitro Binding Affinity and Interaction Inhibition of Menin-MLL Inhibitors
| Compound | Binding Affinity (Kd) to Menin (nM) | IC50 for Menin-MLL Interaction (nM) | Reference(s) |
| MI-2 | 158 | 446 | [6][9] |
| MI-2-2 | 22 | 46 | [6][9] |
| MI-463 | ~10 | 15.3 | [7][10] |
| MI-503 | ~10 | 14.7 | [7][10] |
| MI-1481 | - | 3.6 | [10] |
| MIV-6R | 85 | 56 | [8][9] |
| M-525 | - | 3 | [7] |
| M-89 | - | 10.2 (in HL-60 cells) | [7] |
| MI-3454 | - | 0.51 | [7] |
| D0060-319 | - | 7.46 | [1] |
Table 2: Cellular Activity of Menin-MLL Inhibitors in MLL-Rearranged Leukemia Cell Lines
| Compound | Cell Line | MLL Fusion | IC50 / GI50 (nM) | Reference(s) |
| MI-2 | MV4;11 | MLL-AF4 | 446 | [7] |
| MI-2-2 | MV4;11 | MLL-AF4 | 3000 (GI50) | [6] |
| MI-463 | MLL-AF9 transformed BMCs | MLL-AF9 | ~5000 | [11] |
| MI-503 | MLL-AF9 transformed BMCs | MLL-AF9 | ~5000 | [11] |
| MI-1481 | MLL-AF9 transformed BMCs | MLL-AF9 | 50 (GI50) | [10] |
| MIV-6 | MLL-AF9 transformed BMCs | MLL-AF9 | 1100 (GI50) | [8] |
| M-525 | MV4;11 | MLL-AF4 | 3 | [7] |
| M-89 | MV4;11 | MLL-AF4 | - | [7] |
| MOLM-13 | MLL-AF9 | - | [7] | |
| MI-3454 | MLL-rearranged cells | Various | 7-27 | [7] |
| D0060-319 | MV4;11 | MLL-AF4 | 4.0 | [1] |
| MOLM-13 | MLL-AF9 | 1.7 | [1] |
Clinical Trial Data of Menin-MLL Inhibitors
The translation of Menin-MLL inhibitors to the clinic has been rapid, with several agents demonstrating significant anti-leukemic activity in patients with relapsed or refractory MLL-rearranged and NPM1-mutant acute leukemias.
Table 3: Clinical Efficacy of Revumenib (SNDX-5613) in the AUGMENT-101 Trial
| Patient Population | Endpoint | Result | Reference(s) |
| R/R KMT2Ar Acute Leukemia | CR + CRh Rate | 22.8% | [5] |
| Overall Response Rate (ORR) | 63.2% | [5] | |
| R/R mNPM1 AML | CR + CRh Rate | 23.4% | [12][13] |
| Overall Response Rate (ORR) | 46.9% | [12] | |
| Newly Diagnosed mNPM1 or KMT2Ar AML (in combination with venetoclax/azacitidine) | Complete Remission (CR) Rate | 67% | |
| Composite Complete Remission (CRc) Rate | 81% | ||
| Overall Response Rate (ORR) | 88% |
Table 4: Clinical Efficacy of Ziftomenib (KO-539) in the KOMET-001 Trial
| Patient Population | Endpoint | Result | Reference(s) |
| R/R NPM1-mutant AML (600 mg dose) | Complete Remission (CR) Rate | 35% | [3][14] |
| R/R NPM1-mutant AML | CR + CRh Rate | 22% | [2][15] |
| Overall Response Rate (ORR) | 33% | [2] |
Key Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of the Menin-MLL interaction and its inhibitors.
References
- 1. ascopubs.org [ascopubs.org]
- 2. targetedonc.com [targetedonc.com]
- 3. Kura Oncology Presents Updated Clinical Data from KOMET-001 Trial of Menin Inhibitor Ziftomenib at ASH Annual Meeting | Blood Cancer United [bloodcancerunited.org]
- 4. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancernetwork.com [cancernetwork.com]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ashpublications.org [ashpublications.org]
- 13. targetedonc.com [targetedonc.com]
- 14. Ziftomenib in relapsed or refractory acute myeloid leukaemia (KOMET-001): a multicentre, open-label, multi-cohort, phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. KURA ONCOLOGY AND KYOWA KIRIN ANNOUNCE PUBLICATION OF PIVOTAL ZIFTOMENIB DATA IN RELAPSED/REFRACTORY NPM1 MUTATED AML IN THE JOURNAL OF CLINICAL ONCOLOGY - Kyowa Kirin US [kkna.kyowakirin.com]
Therapeutic Potential of Targeting the Menin-Mixed Lineage Leukemia (MLL) Interaction: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The interaction between the protein Menin and the Mixed Lineage Leukemia (MLL) family of histone methyltransferases represents a critical dependency for the survival and proliferation of specific, genetically-defined acute leukemias. Chromosomal translocations involving the KMT2A gene (encoding MLL1) or mutations in the NPM1 gene create an oncogenic state reliant on the Menin-MLL interaction to drive a leukemogenic gene expression program. This dependency has established the Menin-MLL protein-protein interaction (PPI) as a premier therapeutic target. Small molecule inhibitors designed to disrupt this interaction have demonstrated profound and selective anti-leukemic activity in preclinical models and have shown remarkable efficacy in clinical trials, culminating in the first FDA approval for this class of agents. This guide provides an in-depth overview of the core biology, mechanism of action, preclinical and clinical data, and key experimental methodologies related to the therapeutic targeting of the Menin-MLL interaction.
Core Biology: The Menin-MLL Axis in Leukemogenesis
Menin, a protein encoded by the MEN1 gene, functions as a scaffold protein with roles in gene expression, cell cycle regulation, and DNA repair.[1] In the context of specific leukemias, Menin acts as an essential oncogenic cofactor for MLL fusion proteins.[2]
Chromosomal translocations involving the KMT2A gene (at chromosome 11q23) are common in aggressive acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL), particularly in infants.[2][3] These translocations generate fusion proteins where the N-terminal portion of MLL, which contains the Menin-binding domain, is fused to one of over 80 different partner proteins.[2][4] This N-terminal fragment of MLL is critical as it directly binds to Menin.[2][5]
The Menin-MLL interaction tethers the MLL fusion protein complex to chromatin at specific gene loci. This leads to the aberrant and sustained upregulation of key downstream target genes, most notably HOXA9 and MEIS1.[2][6][7] These genes are transcription factors that play a crucial role in hematopoietic stem cell self-renewal. Their overexpression blocks hematopoietic differentiation and drives uncontrolled cell proliferation, which are the cellular hallmarks of acute leukemia.[2][8] A similar dependency on the Menin-MLL interaction has been identified in AML with mutations in the nucleophosmin (NPM1) gene, which is the most common genetic alteration in adult AML.[7][9][10]
Therapeutic Strategy and Mechanism of Action
The absolute requirement of the Menin-MLL interaction for leukemogenesis, coupled with the observation that this interaction is not essential for normal hematopoiesis, provides a clear therapeutic window.[2][8] The therapeutic strategy is to develop small molecules that competitively bind to a deep hydrophobic pocket on Menin that is normally occupied by the N-terminus of MLL.[11]
These inhibitors act as "molecular mimics" of the MLL protein, effectively displacing both wild-type MLL and oncogenic MLL fusion proteins from Menin.[1] This disruption prevents the recruitment of the leukemogenic complex to chromatin. Consequently, the expression of critical downstream target genes like HOXA9 and MEIS1 is downregulated.[6][7][8] The loss of this pro-leukemic gene expression program leads to cell cycle arrest, apoptosis, and cellular differentiation, selectively killing the malignant cells.[1][12]
Quantitative Data Presentation
The development of Menin-MLL inhibitors has progressed rapidly from early tool compounds to potent, orally bioavailable drugs now in clinical use.
Table 1: Preclinical Efficacy of Selected Menin-MLL Inhibitors
This table summarizes the in vitro activity of various inhibitors against MLL-rearranged (MLL-r) and NPM1-mutated (NPM1m) leukemia cell lines. The GI50/IC50 values represent the concentration required to inhibit cell growth or the protein-protein interaction by 50%.
| Inhibitor | Cell Line | Genotype | Assay Type | GI50 / IC50 Value | Citation(s) |
| MI-2 | MV4;11 | MLL-AF4 | Cell Viability (MTT) | 9.5 µM | [12] |
| MI-2 | KOPN-8 | MLL-ENL | Cell Viability (MTT) | < 10 µM | [12] |
| M-89 | MV-4-11 | MLL-AF4 | Cell Viability | 25 nM | [6] |
| M-89 | MOLM-13 | MLL-AF9 | Cell Viability | 54 nM | [6] |
| MI-503 | MV-4-11 | MLL-AF4 | Cell Viability | 14.7 nM | [6] |
| MI-503 | Menin-MLL | N/A | TR-FRET | 80 nM | [13] |
| MI-3454 | MV-4-11 | MLL-AF4 | Cell Viability | 7-27 nM | [6] |
| MI-3454 | NUP98-r cells | NUP98-rearranged | Cell Viability (MTT) | 25-112 nM | [14] |
| VTP-50469 | MOLM13 | MLL-AF9 | Cell Viability | < 50 nM | [15] |
| VTP-50469 | RS4;11 | MLL-AF4 | Cell Viability | < 50 nM | [15] |
| BAY-155 | MOLM-13 | MLL-AF9 | Cell Viability | < 0.01 µM | [13] |
| BAY-155 | Menin-MLL | N/A | TR-FRET | 8 nM | [13] |
| Revumenib | KMT2A-r ALL | KMT2A-rearranged | Cell Viability (MTT) | 0.031-0.125 µM | [16] |
Table 2: Clinical Trial Efficacy of Lead Menin Inhibitors
Data from early-phase clinical trials have been highly encouraging, demonstrating significant clinical activity in heavily pretreated patient populations.
| Inhibitor | Trial Name | Phase | Patient Population | N | ORR (%) | CR/CRh Rate (%) | Citation(s) |
| Revumenib (SNDX-5613) | AUGMENT-101 | I/II | R/R KMT2A-r Leukemia | 57 | 63% | 23% | [17] |
| Ziftomenib (KO-539) | KOMET-001 | I | R/R NPM1m AML | 20 | 40% | 30% | [18] |
| Revumenib + Aza/Ven | N/A | I | ND Older/Unfit AML (KMT2Ar/NPM1m) | 43 | 86.4% | 81% | [9] |
Abbreviations: R/R: Relapsed/Refractory; KMT2A-r: KMT2A-rearranged; NPM1m: NPM1-mutated; AML: Acute Myeloid Leukemia; ORR: Overall Response Rate; CR/CRh: Complete Remission / CR with partial hematologic recovery; ND: Newly Diagnosed; Aza/Ven: Azacitidine and Venetoclax.
Key Experimental Protocols and Workflows
Validating the mechanism of action and efficacy of Menin-MLL inhibitors requires a suite of specialized molecular and cellular assays.
Co-Immunoprecipitation (Co-IP) for Menin-MLL Interaction
This assay is used to demonstrate that a small molecule inhibitor can physically disrupt the interaction between Menin and an MLL fusion protein within a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture HEK293 cells transfected to express a tagged MLL fusion protein (e.g., Flag-MLL-AF9). Treat cells with the Menin inhibitor at various concentrations or a vehicle control (DMSO) for a specified time.[11]
-
Cell Lysis: Harvest and wash cells with ice-cold PBS. Lyse cells in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein complexes.[19]
-
Pre-clearing: Centrifuge the lysate to pellet cellular debris. Incubate the supernatant with Protein A/G agarose beads to reduce non-specific binding.[19]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the tag on the MLL fusion protein (e.g., anti-Flag antibody) overnight at 4°C.
-
Complex Capture: Add Protein A/G agarose beads to the lysate-antibody mixture to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against both Menin and the MLL fusion protein tag (e.g., anti-Flag). A decrease in the amount of co-precipitated Menin in inhibitor-treated samples compared to the control indicates disruption of the interaction.[11]
Chromatin Immunoprecipitation (ChIP) for Target Gene Occupancy
ChIP assays are used to determine if inhibitor treatment leads to the displacement of the MLL fusion protein from the promoter regions of its target genes, such as HOXA9.
Methodology:
-
Cross-linking: Treat MLL-rearranged leukemia cells (e.g., MLL-AF9 transduced BMCs) with the inhibitor or DMSO. Add formaldehyde directly to the culture medium to cross-link proteins to DNA. Quench the reaction with glycine.[20]
-
Cell Lysis and Sonication: Lyse the cells and isolate the nuclei. Sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.[21]
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody against the MLL fusion partner (e.g., anti-AF9) or a control IgG overnight.[21]
-
Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads extensively with a series of stringent wash buffers to remove non-specifically bound chromatin.[20]
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K to remove RNA and protein.
-
DNA Purification: Purify the immunoprecipitated DNA.
-
Quantitative PCR (qPCR): Perform qPCR using primers specific for the promoter regions of target genes (HOXA9, MEIS1) and a negative control region. A reduction in the amount of precipitated DNA at the target promoters in inhibitor-treated cells indicates displacement of the MLL fusion protein.[21]
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the dose-dependent effect of an inhibitor.
Methodology:
-
Cell Seeding: Seed leukemia cell lines (e.g., MV4;11, KOPN-8) in a 96-well plate at a predetermined density.[12]
-
Inhibitor Treatment: Add the Menin inhibitor in a serial dilution to the wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for a set period (e.g., 72 hours) under standard cell culture conditions.[12][22]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live, metabolically active cells will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Plot the percentage of cell viability against the inhibitor concentration and use non-linear regression to calculate the GI50 (concentration for 50% growth inhibition).[23]
Clinical Landscape and Future Directions
The clinical development of Menin inhibitors is a rapidly advancing field. Revumenib has received FDA approval for relapsed or refractory KMT2A-rearranged acute leukemia, marking a significant milestone for this therapeutic class.[24] Several other inhibitors are in various stages of clinical trials for both KMT2A-rearranged and NPM1-mutated leukemias.[17]
Key areas of ongoing and future research include:
-
Combination Therapies: Preclinical and early clinical data suggest strong synergy when combining Menin inhibitors with other standard-of-care agents like venetoclax, azacitidine, and chemotherapy.[9][24]
-
Mechanisms of Resistance: A primary mechanism of acquired resistance is the emergence of mutations in the Menin drug-binding pocket that prevent inhibitor binding.[24][25] Understanding and overcoming these resistance mechanisms is a critical focus.
-
Expansion to Other Indications: The role of the Menin-MLL interaction is being explored in other malignancies, including prostate cancer, breast cancer, and hepatocellular carcinoma, suggesting the potential for broader applications.[6][26]
-
Frontline and Maintenance Therapy: Clinical trials are underway to evaluate Menin inhibitors in newly diagnosed patients and as a maintenance therapy following stem cell transplantation to prevent relapse.[24][27]
Conclusion
Targeting the Menin-MLL interaction has emerged as one of the most promising new strategies in the treatment of acute leukemias. Grounded in a deep understanding of the core molecular dependencies of KMT2A-rearranged and NPM1-mutated cancers, Menin inhibitors have demonstrated a powerful and selective mechanism of action. The robust preclinical data, validated by impressive clinical responses, have firmly established this approach as a new pillar of targeted therapy in hematologic malignancies. Future work focused on optimizing combination strategies and overcoming resistance will further solidify the transformative potential of this therapeutic class for patients with high-risk leukemias.
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syndax Pharmaceuticals Announces Presentation of Preclinical Data from Menin-MLL Program at the 60th American Society of Hematology Annual Meeting [prnewswire.com]
- 4. ashpublications.org [ashpublications.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. targetedonc.com [targetedonc.com]
- 10. youtube.com [youtube.com]
- 11. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ashpublications.org [ashpublications.org]
- 18. targetedonc.com [targetedonc.com]
- 19. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 20. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Menin inhibition for the treatment of acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Therapeutic Implications of Menin Inhibitors in the Treatment of Acute Leukemia: A Critical Review [mdpi.com]
- 26. aacrjournals.org [aacrjournals.org]
- 27. Menin inhibitors in AML: Bridging the gap between trial data and clinical practice [aml-hub.com]
Structural Basis of Menin-MLL Inhibitor Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structural basis of how small molecule inhibitors bind to the Menin-Mixed Lineage Leukemia (MLL) complex, a critical interaction in the pathogenesis of certain acute leukemias. Understanding these molecular interactions is paramount for the rational design and optimization of novel therapeutics targeting this protein-protein interface. This document provides a comprehensive overview of the signaling pathway, quantitative binding data for key inhibitors, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.
The Menin-MLL Signaling Pathway in Leukemogenesis
The interaction between the protein Menin and the N-terminus of Mixed Lineage Leukemia (MLL) protein is a crucial driver in MLL-rearranged (MLL-r) acute leukemias.[1][2] Chromosomal translocations involving the KMT2A (formerly MLL) gene lead to the formation of oncogenic MLL fusion proteins.[3] These fusion proteins retain the N-terminal portion of MLL, which is responsible for binding to Menin.[3][4]
The Menin-MLL fusion protein complex acts as a transcriptional regulator, binding to the promoter regions of target genes, most notably HOXA9 and MEIS1.[1][4] The upregulation of these homeobox genes leads to a blockage in hematopoietic differentiation and promotes uncontrolled cell proliferation, the hallmarks of leukemia.[2][3] Small molecule inhibitors that disrupt the Menin-MLL interaction have been shown to reverse this oncogenic activity, leading to downregulation of HOXA9 and MEIS1, cell differentiation, and apoptosis in MLL-r leukemia cells.[2][5]
References
- 1. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Silico Modeling of Menin-MLL Inhibitor Docking: A Technical Guide
An In-depth Analysis of VTP50469 (Menin-MLL Inhibitor 4) Binding and Pathway Inhibition
This technical guide provides a comprehensive overview of the in silico modeling of the Menin-Mixed Lineage Leukemia (MLL) interaction, with a specific focus on the potent and selective inhibitor, VTP50469, also referred to as this compound. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, computational chemistry, and drug discovery.
Introduction
The interaction between the protein Menin and the N-terminal region of MLL is a critical dependency for the development and progression of acute leukemias characterized by MLL gene rearrangements (MLL-r). This protein-protein interaction (PPI) is essential for the recruitment of the MLL fusion protein to target genes, leading to the aberrant expression of downstream targets such as HOXA9 and MEIS1, which in turn drives leukemogenesis.[1][2] The disruption of the Menin-MLL interaction has therefore emerged as a promising therapeutic strategy.
VTP50469 is a highly potent, selective, and orally bioavailable small molecule inhibitor of the Menin-MLL interaction developed through structure-based drug design.[1][3] This guide will delve into the quantitative aspects of its binding, the methodologies employed for its in silico modeling, and the signaling pathways it modulates.
Quantitative Data Summary
The efficacy of VTP50469 has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data available for this inhibitor.
| Parameter | Value | Assay | Reference |
| Binding Affinity (Ki) | 104 pM | Biochemical Assay | [3][4] |
| Cell Line | IC50 (nM) | Assay Type | Reference |
| MOLM13 (MLL-r AML) | 13 | Cell Proliferation | [3][4] |
| THP1 (MLL-r AML) | 37 | Cell Proliferation | [3] |
| NOMO1 (MLL-r AML) | 30 | Cell Proliferation | [3] |
| ML2 (MLL-r AML) | 16 | Cell Proliferation | [3] |
| EOL1 (MLL-r AML) | 20 | Cell Proliferation | [3] |
| Murine MLL-AF9 (MLL-r AML) | 15 | Cell Proliferation | [4] |
| KOPN8 (MLL-r ALL) | 15 | Cell Proliferation | [3] |
| HB11;19 (MLL-r ALL) | 36 | Cell Proliferation | [3] |
| MV4;11 (MLL-r ALL) | 17 | Cell Proliferation | [3] |
| SEMK2 (MLL-r ALL) | 27 | Cell Proliferation | [3] |
| RS4;11 (MLL-r ALL) | 25 | Cell Proliferation | [3] |
| HL-60 (Wild-Type MLL) | >1,000 | Cell Proliferation | [5] |
| K562 (Wild-Type MLL) | >1,000 | Cell Proliferation | [5] |
| Reh (Wild-Type MLL) | >1,000 | Cell Proliferation | [5] |
Table 1: Binding Affinity and Cellular Potency of VTP50469. This table highlights the sub-nanomolar binding affinity of VTP50469 to Menin and its potent anti-proliferative activity in various MLL-rearranged leukemia cell lines, while showing significantly less effect on cells with wild-type MLL.
Experimental Protocols
The development of VTP50469 relied heavily on in silico modeling and structure-based design. Below are detailed methodologies representative of the key experiments involved.
Molecular Docking of VTP50469
Objective: To predict the binding mode and affinity of VTP50469 within the MLL binding pocket of Menin.
Methodology:
-
Protein Preparation: The crystal structure of human Menin in complex with VTP50469 (PDB ID: 6PKC) is used as the starting point.[6] If starting from an apo structure, the protein would be prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to titratable residues at a physiological pH. The MLL binding pocket would be defined based on the co-crystalized ligand or known interacting residues.
-
Ligand Preparation: The 3D structure of VTP50469 is generated and energy-minimized using a suitable force field (e.g., MMFF94). Tautomeric and ionization states at physiological pH are considered.
-
Docking Simulation: A molecular docking program such as AutoDock Vina, GOLD, or Glide is employed. The prepared Menin protein structure is set as the receptor, and the prepared VTP50469 structure is used as the ligand. A grid box is defined to encompass the MLL binding pocket on Menin. The docking algorithm then samples a wide range of ligand conformations and orientations within the defined binding site.
-
Scoring and Analysis: The resulting poses are scored based on a scoring function that estimates the binding free energy. The top-ranked poses are visually inspected to analyze the key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-cation interactions) between VTP50469 and the amino acid residues of the Menin binding pocket. These predicted interactions are then compared with the experimental data from the co-crystal structure for validation.
Fluorescence Polarization (FP) Assay
Objective: To experimentally measure the binding affinity of VTP50469 to Menin.
Methodology:
-
Reagents: Purified recombinant human Menin protein, a fluorescently labeled MLL-derived peptide (e.g., FITC-MLL-4-43), and VTP50469.
-
Assay Setup: The assay is performed in a suitable buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 1 mM TCEP).
-
Procedure:
-
A fixed concentration of the fluorescently labeled MLL peptide is incubated with a fixed concentration of Menin protein.
-
Varying concentrations of VTP50469 are added to the mixture.
-
The reaction is allowed to reach equilibrium.
-
-
Measurement: The fluorescence polarization of the samples is measured using a plate reader. When the fluorescent peptide is bound to the larger Menin protein, its tumbling is slower, resulting in a higher polarization value. When VTP50469 displaces the fluorescent peptide, the smaller, faster-tumbling peptide results in a lower polarization value.
-
Data Analysis: The IC50 value is determined by plotting the fluorescence polarization values against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated from the IC50 using the Cheng-Prusoff equation.
Visualizations
Menin-MLL Signaling Pathway and Point of Inhibition
Caption: The Menin-MLL signaling pathway driving leukemogenesis and its inhibition by VTP50469.
In Silico Docking Workflow for this compound
Caption: A typical workflow for the in silico molecular docking of VTP50469 to the Menin protein.
Conclusion
The in silico modeling of the Menin-MLL interaction has been instrumental in the discovery and optimization of potent inhibitors like VTP50469. The detailed understanding of the binding mode and the key interactions at the atomic level, facilitated by computational techniques and validated by experimental data, provides a robust framework for the development of next-generation therapeutics for MLL-rearranged leukemias. This guide summarizes the critical data and methodologies that form the foundation of this targeted drug discovery approach.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. rcsb.org [rcsb.org]
Methodological & Application
Co-immunoprecipitation of the Menin-MLL Complex: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and Mixed Lineage Leukemia (MLL) proteins is a critical dependency in certain forms of acute leukemia, particularly those with MLL gene rearrangements.[1][2] Menin acts as a scaffold protein, tethering the MLL histone methyltransferase complex to chromatin, which leads to the transcriptional activation of leukemogenic target genes such as HOXA9 and MEIS1.[1][3] Disrupting the Menin-MLL interaction has emerged as a promising therapeutic strategy, with small molecule inhibitors currently under clinical investigation.[4] Co-immunoprecipitation (Co-IP) is an indispensable technique to study this protein-protein interaction, enabling researchers to validate the complex formation, identify its components, and assess the efficacy of potential inhibitors. This document provides a detailed protocol for the co-immunoprecipitation of the endogenous Menin-MLL complex from mammalian cells.
Signaling Pathway
The Menin-MLL complex is a key regulator of gene expression. Menin itself does not possess enzymatic activity but is crucial for the proper function and localization of the MLL1/2 histone methyltransferase complexes.[3] This complex, which also includes core components such as WDR5, RbBP5, and ASH2L, is recruited to target gene promoters.[3] Another important interaction partner is the Lens Epithelium-Derived Growth Factor (LEDGF), which helps to tether the Menin-MLL complex to chromatin.[5] Once localized, the MLL component of the complex methylates histone H3 on lysine 4 (H3K4me3), an epigenetic mark associated with active transcription. This leads to the upregulation of target genes, including the HOX gene clusters and MEIS1, which are critical for hematopoietic stem cell self-renewal and leukemogenesis.[1][2] Interestingly, there is a functional crosstalk with the MLL3/4-UTX complex, which appears to act as a tumor-suppressive pathway. Inhibition of the Menin-MLL1 interaction can lead to the recruitment of the MLL3/4-UTX complex to the promoters of tumor suppressor genes, highlighting a dynamic interplay between these chromatin-modifying complexes.[4][6]
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Menin critically links MLL proteins with LEDGF on cancer-associated target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Molecular Switch between Mammalian MLL Complexes Dictates Response to Menin–MLL Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: MMI-4, a Potent Menin-MLL Inhibitor for Leukemia Cell Line Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acute leukemias featuring rearrangements of the Mixed Lineage Leukemia (MLL or KMT2A) gene are aggressive hematological malignancies with poor prognoses, particularly in infants.[1][2][3][4] The oncogenic activity of MLL fusion proteins is critically dependent on a direct protein-protein interaction with menin, a nuclear protein encoded by the MEN1 gene.[1][3][4][5][6] This interaction is essential for the recruitment of the MLL fusion complex to target genes, leading to the aberrant expression of downstream targets like HOXA9 and MEIS1, which drives leukemic transformation and blocks hematopoietic differentiation.[1][4][5][7][8]
Targeting the menin-MLL interaction has emerged as a promising therapeutic strategy.[7][9][10][11] MMI-4 is a potent, selective, and orally bioavailable small-molecule inhibitor designed to specifically disrupt the menin-MLL interaction. This document provides an overview of its mechanism of action, summarizes its activity in key leukemia cell lines, and offers detailed protocols for its application in pre-clinical research.
Mechanism of Action
MMI-4 competitively binds to a pocket on menin that is critical for its interaction with MLL.[5][6] By occupying this site, MMI-4 displaces MLL fusion proteins from chromatin.[9][10] This prevents the aberrant transcriptional activation of MLL target genes, including the HOXA cluster and their cofactor MEIS1.[5][7][12] The subsequent downregulation of these key oncogenes inhibits leukemia cell proliferation, induces apoptosis, and promotes cellular differentiation.[3][9][13]
References
- 1. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Variable Response of MLL-Rearranged Leukemia Cell Lines to Combinations of Menin, CDK9 and DOT1L Inhibitors | Blood | American Society of Hematology [ashpublications.org]
- 3. researchgate.net [researchgate.net]
- 4. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 8. Targeting Menin in Acute Myeloid Leukemia: Therapeutic Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
Application Notes and Protocols for Lentiviral Packaging and Expression of MLL Fusion Proteins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of lentiviral vectors to express oncogenic MLL fusion proteins in target cells. This technology is a cornerstone for studying the pathogenesis of MLL-rearranged leukemias and for the development of novel therapeutic strategies. Lentiviral vectors offer the advantage of efficiently transducing both dividing and non-dividing cells, including hematopoietic stem and progenitor cells, leading to stable, long-term transgene expression.[1][2][3]
Introduction to MLL Fusion Proteins and Lentiviral Vectors
Chromosomal translocations involving the Mixed Lineage Leukemia (MLL, also known as KMT2A) gene on chromosome 11q23 are a hallmark of aggressive acute leukemias in both infants and adults.[4] These translocations generate in-frame fusions of the N-terminus of MLL with one of over 80 different partner genes, resulting in the expression of oncogenic MLL fusion proteins.[5] These fusion proteins act as aberrant transcription factors, driving the expression of downstream target genes, such as HOXA9, leading to the transformation of hematopoietic cells and the development of leukemia.[4]
Lentiviral vectors, derived from the Human Immunodeficiency Virus (HIV-1), are powerful tools for delivering genetic material into a wide range of cell types.[1][2][6] The key features of lentiviral vectors include their ability to integrate into the host cell genome, ensuring stable long-term expression of the transgene, and their capacity to transduce non-dividing cells, which is particularly relevant for hematopoietic stem cells.[1][3] For safety, modern lentiviral systems are split into multiple plasmids (typically a transfer plasmid containing the gene of interest, a packaging plasmid, and an envelope plasmid) to render the resulting viral particles replication-incompetent.[2]
Experimental Workflow Overview
The overall workflow for the lentiviral expression of MLL fusion proteins involves several key stages:
-
Lentiviral Vector Plasmid Preparation : Cloning the MLL fusion gene into a suitable lentiviral transfer vector.
-
Lentivirus Production (Packaging) : Co-transfection of the transfer, packaging, and envelope plasmids into a packaging cell line (e.g., HEK293T).
-
Viral Harvest and Concentration : Collection of the viral supernatant and optional concentration to increase viral titer.
-
Viral Titer Determination : Quantifying the amount of infectious viral particles.
-
Transduction of Target Cells : Infection of the target cells (e.g., hematopoietic stem and progenitor cells) with the lentiviral particles.
-
Analysis of MLL Fusion Protein Expression and Function : Verification of protein expression and assessment of its biological effects.
Below is a graphical representation of the experimental workflow.
Caption: Experimental workflow for MLL fusion protein expression.
Detailed Protocols
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles carrying an MLL fusion gene using a second or third-generation packaging system.
Materials:
-
HEK293T cells (low passage, <15)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin (optional, not recommended for transfection)
-
Opti-MEM I Reduced Serum Medium
-
Transfection reagent (e.g., PEI, Lipofectamine 2000)
-
Lentiviral transfer plasmid containing the MLL fusion gene of interest
-
Lentiviral packaging plasmid (e.g., pCMV-dR8.2 dvpr or psPAX2)
-
Lentiviral envelope plasmid (e.g., pCMV-VSV-G or pMD2.G)
-
Sterile, tissue culture-treated 10 cm dishes
-
0.45 µm PVDF syringe filters
-
Sterile conical tubes (15 mL and 50 mL)
Procedure:
Day 0: Seed HEK293T Cells
-
The day before transfection, seed 8.5-9 x 10^6 HEK293T cells in a 10 cm dish in 10 mL of complete DMEM (10% FBS).[7]
-
Ensure cells are evenly distributed and will be approximately 90% confluent on the day of transfection.[7]
Day 1: Transfection
-
About 1 hour before transfection, carefully replace the medium with 5 mL of fresh, pre-warmed complete DMEM without antibiotics.
-
In a sterile microfuge tube, prepare the DNA mixture in Opti-MEM. For a 10 cm dish, a common ratio of plasmids is 10 µg of the transfer plasmid, 10 µg of the packaging plasmid, and 1 µg of the envelope plasmid.[7] The optimal ratio may need to be determined empirically.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures, mix gently, and incubate at room temperature for 10-20 minutes.[7]
-
Add the DNA-transfection reagent complex dropwise to the HEK293T cells. Gently swirl the plate to distribute the complexes evenly.
-
Incubate the cells at 37°C in a CO2 incubator.
Day 2: Medium Change
-
Approximately 18 hours post-transfection, carefully remove the medium containing the transfection complexes and replace it with 10 mL of fresh, pre-warmed complete DMEM.[7]
Day 3 & 4: Viral Harvest
-
At 48 hours post-transfection, collect the supernatant containing the viral particles into a sterile 15 mL conical tube.
-
Add 10 mL of fresh, pre-warmed complete DMEM to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the first harvest.
-
Centrifuge the collected supernatant at 500 x g for 10 minutes at 4°C to pellet any cellular debris.
-
Filter the clarified supernatant through a 0.45 µm syringe filter. The viral supernatant can be used directly or concentrated.
-
For long-term storage, aliquot the virus and store at -80°C. Avoid repeated freeze-thaw cycles.[7]
Protocol 2: Lentiviral Titer Determination
Determining the viral titer is crucial for reproducible transduction experiments. The functional titer, measured in transducing units per milliliter (TU/mL), reflects the number of infectious viral particles.
Materials:
-
Target cells for titration (e.g., HeLa or HEK293T)
-
Complete growth medium
-
Lentiviral supernatant
-
96-well plate
-
Polybrene or other transduction enhancers
-
Flow cytometer (if the lentiviral vector expresses a fluorescent reporter) or reagents for antibiotic selection
Procedure (for vectors with a fluorescent reporter):
-
Seed 2 x 10^4 cells per well in a 96-well plate in 100 µL of complete medium and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the lentiviral supernatant (e.g., 10-fold dilutions from 10^-2 to 10^-6) in complete medium containing Polybrene (final concentration 4-8 µg/mL).
-
Remove the medium from the cells and add 100 µL of the viral dilutions to the wells. Include a well with no virus as a negative control.
-
Incubate for 48-72 hours.
-
Analyze the percentage of fluorescent cells in each well by flow cytometry.
-
Calculate the titer using the following formula for dilutions that result in 1-20% fluorescent cells: Titer (TU/mL) = (Number of cells seeded x % of fluorescent cells) / (Volume of virus in mL)
Protocol 3: Transduction of Hematopoietic Progenitor Cells
This protocol provides a general method for the transduction of human CD34+ hematopoietic progenitor cells.
Materials:
-
Cryopreserved or freshly isolated human CD34+ cells
-
Serum-free expansion medium for hematopoietic cells (e.g., StemSpan SFEM) supplemented with cytokines (e.g., SCF, TPO, Flt3-L)
-
Lentiviral supernatant with a known titer
-
Transduction enhancer (e.g., Polybrene, LentiBOOST)
-
Non-tissue culture treated 24-well plate
Procedure:
-
Thaw or isolate CD34+ cells and pre-stimulate them for 12-24 hours in expansion medium with cytokines.
-
On the day of transduction, count the cells and adjust the density to 1 x 10^6 cells/mL in expansion medium.
-
Add the lentiviral supernatant to the cells at the desired multiplicity of infection (MOI). For hematopoietic cells, an MOI of 10-50 is a good starting point.
-
Add a transduction enhancer according to the manufacturer's recommendations.
-
Incubate the cells with the virus for 24 hours at 37°C in a CO2 incubator.
-
After 24 hours, centrifuge the cells, remove the virus-containing medium, and resuspend the cells in fresh expansion medium.
-
Culture the cells for an additional 48-72 hours to allow for transgene expression before proceeding with downstream analyses.
Data Presentation
Table 1: Representative Lentiviral Titers
| Vector Type | Packaging System | Concentration Method | Titer (TU/mL) | Reference |
| MLL-AF9 | 2nd Generation | None | 1 x 10^6 - 5 x 10^6 | [8] |
| MLL-ENL | 3rd Generation | Ultracentrifugation | > 5 x 10^5 | [9] |
| Generic Reporter (GFP) | 2nd Generation (PEI) | None | 4 x 10^6 | [10] |
| Generic Reporter (GFP) | 3rd Generation | None | 1 x 10^6 - 5 x 10^6 | [8] |
Table 2: Transduction Efficiency in Hematopoietic Cells
| Cell Type | MLL Fusion Protein | MOI | Transduction Efficiency (%) | Analysis Method |
| Human Cord Blood CD34+ | MLL-ENL | Not specified | >50% (typical) | Flow Cytometry (reporter) |
| Human Cord Blood CD34+ | MLL-AF9 | Not specified | >50% (typical) | Flow Cytometry (reporter) |
| Murine Hematopoietic Progenitors | MLL-AF9 | Not specified | High | In vivo leukemia models |
Visualization of Pathways and Principles
MLL Fusion Protein Signaling Pathway
MLL fusion proteins drive leukemogenesis by aberrantly activating target gene expression. A key mechanism involves the recruitment of the histone methyltransferase DOT1L, which leads to the methylation of histone H3 at lysine 79 (H3K79me) at the promoter regions of target genes like HOXA9. This epigenetic modification is crucial for the transcriptional activation of these genes and the subsequent transformation of hematopoietic cells.[4]
Caption: MLL fusion protein signaling pathway.
Lentiviral Packaging Principle
The production of replication-incompetent lentiviral particles is achieved by separating the viral components onto multiple plasmids. This ensures that the packaged virus can infect target cells but cannot replicate.
Caption: Principle of lentiviral packaging.
References
- 1. Engineering Novel Lentiviral Vectors for Labelling Tumour Cells and Oncogenic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lentiviral Vector for Gene Expression | VectorBuilder [en.vectorbuilder.com]
- 3. Lentiviral Vectors for Cancer Immunotherapy and Clinical Applications [mdpi.com]
- 4. MLL fusions: Pathways to leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Murine Retrovirally-transduced Bone Marrow Engraftment Models of MLL-fusion-driven Acute Myelogenous Leukemias (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lentiviral vector in gene therapy - Wikipedia [en.wikipedia.org]
- 7. mdanderson.org [mdanderson.org]
- 8. manuals.cellecta.com [manuals.cellecta.com]
- 9. A guide in lentiviral vector production for hard-to-transfect cells, using cardiac-derived c-kit expressing cells as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. OPTIMIZATION OF A PROCESS FOR HIGH-YIELD LENTIVIRAL VECTOR PRODUCTION APPLIED TO CAR-T CELL GENERATION | Hematology, Transfusion and Cell Therapy [htct.com.br]
Application Notes and Protocols for In Vivo Testing of Menin-MLL Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical driver in specific subtypes of acute leukemia, particularly those with MLL gene rearrangements (MLL-r) or Nucleophosmin 1 (NPM1) mutations.[1][2] Small molecule inhibitors targeting the Menin-MLL interaction have emerged as a promising therapeutic strategy for these aggressive hematological malignancies.[3][4][5] Preclinical in vivo testing using robust animal models is a crucial step in the development and validation of these inhibitors before their translation to clinical trials.
These application notes provide a comprehensive overview of the common animal models utilized for the in vivo evaluation of Menin-MLL inhibitors, along with detailed protocols for key experiments.
Animal Models for In Vivo Efficacy Testing
A variety of animal models are employed to assess the in vivo efficacy of Menin-MLL inhibitors, each with its own advantages and limitations. The most commonly used models include cell-derived xenografts (CDX), patient-derived xenografts (PDX), and genetically engineered mouse models (GEMMs).
Cell-Derived Xenograft (CDX) Models
CDX models are generated by implanting established human leukemia cell lines into immunodeficient mice.[6] These models are highly reproducible, relatively inexpensive, and well-suited for initial high-throughput screening of drug candidates.[6]
Commonly Used Cell Lines:
-
MV-4-11: Human biphenotypic B myelomonocytic leukemia cell line with an MLL-AF4 fusion.
-
MOLM-13: Human acute myeloid leukemia (AML) cell line with an MLL-AF9 fusion.
Recommended Mouse Strains:
-
NOD/SCID (Non-obese diabetic/severe combined immunodeficiency)
-
NSG (NOD scid gamma)
-
BALB/c nude mice
Patient-Derived Xenograft (PDX) Models
PDX models are created by engrafting primary leukemia cells from patients into immunodeficient mice.[7][8] These models better recapitulate the heterogeneity and complexity of human leukemia, making them invaluable for predicting clinical response.[8][9]
Sources of Primary Cells:
-
Bone marrow or peripheral blood from patients with MLL-rearranged or NPM1-mutated AML or acute lymphoblastic leukemia (ALL).[1][10]
Recommended Mouse Strains:
-
NSG (NOD scid gamma)
-
NOG (NOD/Shi-scid/IL-2Rγnull)
Genetically Engineered Mouse Models (GEMMs)
GEMMs are mice that have been genetically modified to express MLL fusion proteins, thereby spontaneously developing leukemia that closely mimics the human disease.[11][12][13] These models are instrumental for studying leukemia initiation, progression, and the impact of the tumor microenvironment.[11][13]
Common GEMM Models:
-
MLL-AF9: Mice expressing the MLL-AF9 fusion protein, which develop AML.[14]
-
MLL-ENL: Mice expressing the MLL-ENL fusion protein, leading to the development of myeloid leukemia.[15]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the Menin-MLL signaling pathway and a general experimental workflow for in vivo testing of Menin-MLL inhibitors.
Caption: Menin-MLL Signaling Pathway in Leukemia.
Caption: In Vivo Experimental Workflow.
Experimental Protocols
Protocol 1: Cell-Derived Xenograft (CDX) Model for Menin-MLL Inhibitor Testing
Objective: To evaluate the in vivo efficacy of a Menin-MLL inhibitor in a subcutaneous MV-4-11 xenograft model.
Materials:
-
MV-4-11 human leukemia cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Matrigel
-
6-8 week old female BALB/c nude mice
-
Menin-MLL inhibitor and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture MV-4-11 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Implantation:
-
Harvest MV-4-11 cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[16]
-
-
Tumor Monitoring and Treatment:
-
Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-8 mice per group).
-
Administer the Menin-MLL inhibitor or vehicle control at the predetermined dose and schedule (e.g., once or twice daily via oral gavage).[14][16]
-
-
Endpoint Analysis:
-
Continue treatment for the specified duration (e.g., 21-28 days).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
(Optional) Perform pharmacodynamic analysis on tumor tissue, such as qRT-PCR for MLL target genes (e.g., HOXA9, MEIS1).[14]
-
Protocol 2: Patient-Derived Xenograft (PDX) Model for Menin-MLL Inhibitor Testing
Objective: To assess the efficacy of a Menin-MLL inhibitor in a disseminated AML PDX model.
Materials:
-
Cryopreserved primary AML cells with MLL rearrangement
-
IMDM medium with supplements (e.g., serum, cytokines)
-
6-8 week old female NSG mice
-
Menin-MLL inhibitor and vehicle control
-
Flow cytometry antibodies (e.g., human CD45, mouse CD45)
Procedure:
-
Animal Conditioning (Optional but Recommended): Sublethally irradiate NSG mice (e.g., 2 Gy) 24 hours prior to cell injection to enhance engraftment.
-
Cell Injection:
-
Thaw and wash primary AML cells.
-
Resuspend cells in sterile PBS at a concentration of 1-5 x 10^6 cells per 100 µL.
-
Inject 100 µL of the cell suspension intravenously (tail vein) into each mouse.[7]
-
-
Engraftment Monitoring:
-
Starting 2-3 weeks post-injection, monitor leukemia engraftment by collecting peripheral blood weekly.
-
Use flow cytometry to determine the percentage of human CD45+ (hCD45+) cells.[2]
-
-
Treatment Initiation:
-
Once the percentage of hCD45+ cells in the peripheral blood reaches a predetermined level (e.g., 1-5%), randomize mice into treatment and control groups.
-
Administer the Menin-MLL inhibitor or vehicle control orally or via intraperitoneal injection.[10]
-
-
Efficacy and Survival Analysis:
-
Continue to monitor the percentage of hCD45+ cells in the peripheral blood throughout the treatment period.
-
Monitor mice for signs of disease progression and record survival data.
-
At the end of the study or when moribund, euthanize mice and harvest bone marrow and spleen to assess leukemia burden by flow cytometry.
-
Perform Kaplan-Meier survival analysis to compare the treatment and control groups.[1]
-
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of various Menin-MLL inhibitors in different animal models.
Table 1: Efficacy of Menin-MLL Inhibitors in CDX Models
| Inhibitor | Cell Line | Mouse Strain | Dose and Route | Efficacy Metric | Result |
| MI-503 | MV-4-11 | BALB/c nude | 60 mg/kg, daily, IP | Tumor Growth Inhibition | ~8-fold decrease in tumor volume at day 35 vs. control[17] |
| MI-463 | MV-4-11 | BALB/c nude | 35 mg/kg, daily, IP | Tumor Growth Inhibition | ~3-fold decrease in tumor volume at day 28 vs. control[17] |
| MI-3454 | MV-4-11 | NSG | 120 mg/kg, BID, PO | Reduction in hCD45+ cells in bone marrow | Significant reduction after 7 days[18] |
| D0060-319 | MV-4-11 | CB-17 SCID | 25 mg/kg, BID | Tumor Growth Inhibition | 82.97% TGI[16] |
| D0060-319 | MOLM-13 | CB-17 SCID | 50 mg/kg, BID | Tumor Growth Inhibition | 81.08% TGI after 14 days[16] |
Table 2: Efficacy of Menin-MLL Inhibitors in PDX Models
| Inhibitor | Leukemia Type | Mouse Strain | Dose and Route | Efficacy Metric | Result |
| MI-3454 | MLL-r AML | NSG | 100 mg/kg, BID, PO | Survival | Significant prolongation of survival[1][10] |
| VTP50469 | MLL-r AML | NSG | 0.1% in chow | Reduction in hCD45+ cells | Significant reduction in leukemia burden[19][20] |
| VTP50469 | MLL-r ALL | NSG | 0.1% in chow | Disease-free survival | Multiple mice remained disease-free for >1 year post-treatment[20] |
| DSP-5336 | MLL-r AML | NOD/SCID | Not specified, BID, PO | Survival | Induced complete remission and significantly prolonged survival[2] |
| KO-539 | NPM1mut AML | Not specified | Daily, PO | Survival | Prolonged survival benefit[21] |
Table 3: Efficacy of Menin-MLL Inhibitors in GEMMs
| Inhibitor | Model | Mouse Strain | Dose and Route | Efficacy Metric | Result |
| MI-463 | MLL-AF9 | C57BL/6 | 50 mg/kg, BID, PO | Median Survival | Increased by 70% vs. control[14][17] |
| MI-503 | MLL-AF9 | C57BL/6 | 80 mg/kg, BID, PO | Median Survival | Increased by 45% vs. control[14][17] |
Conclusion
The appropriate selection and implementation of in vivo animal models are paramount for the successful preclinical development of Menin-MLL inhibitors. CDX models offer a rapid and reproducible platform for initial efficacy screening, while PDX and GEMM models provide more clinically relevant systems to evaluate therapeutic potential and understand the underlying biology of drug response. The protocols and data presented herein serve as a valuable resource for researchers dedicated to advancing novel therapies for MLL-rearranged and NPM1-mutated leukemias.
References
- 1. researchgate.net [researchgate.net]
- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of the Menin-MLL Interaction as Therapeutic Cancer Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CDX Research Model Guide - Oncodesign Services [oncodesign-services.com]
- 7. Patient-Derived Xenograft Models for Leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oaepublish.com [oaepublish.com]
- 9. Protocol for the development of a bioluminescent AML-PDX mouse model for the evaluation of CAR T cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The “Never-Ending” Mouse Models for MLL-Rearranged Acute Leukemia Are Still Teaching Us - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mouse models of MLL leukemia: recapitulating the human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. research.ed.ac.uk [research.ed.ac.uk]
- 14. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of embryonic and adult leukemia mouse models driven by MLL-ENL translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ascopubs.org [ascopubs.org]
- 17. 2minutemedicine.com [2minutemedicine.com]
- 18. researchgate.net [researchgate.net]
- 19. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Menin-MLL Inhibitor Induces Specific Chromatin Changes and Eradicates Disease in Models of MLL-Rearranged Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols: Pharmacokinetic Analysis of Menin-MLL Inhibitor 4
Audience: Researchers, scientists, and drug development professionals.
Note: "Menin-MLL Inhibitor 4" is a placeholder designation. The following data, protocols, and notes are based on published preclinical studies of well-characterized Menin-MLL inhibitors such as VTP50469 and MI-503, which serve as representative examples for this class of compounds.
Introduction
Menin-MLL (Mixed Lineage Leukemia) inhibitors are a promising class of targeted therapies for acute leukemias harboring MLL gene rearrangements (MLL-r) or NPM1 mutations.[1][2][3] The interaction between the scaffold protein Menin and the N-terminus of MLL fusion proteins is crucial for their oncogenic activity, primarily through the regulation of target genes like HOXA9 and MEIS1.[1][4] By disrupting this protein-protein interaction, Menin-MLL inhibitors can induce differentiation and apoptosis in leukemia cells.[1] This document provides a summary of pharmacokinetic properties and detailed protocols for the preclinical evaluation of a representative Menin-MLL inhibitor, referred to herein as "this compound".
Mechanism of Action and Signaling Pathway
Menin-MLL inhibitors function by competitively binding to a pocket on the Menin protein, thereby blocking its interaction with MLL fusion proteins.[5] This disruption prevents the recruitment of the MLL fusion complex to chromatin, leading to the downregulation of key leukemogenic target genes.[1][5] The subsequent decrease in the expression of proteins such as HOXA9 and MEIS1 results in the differentiation of leukemic blasts and the induction of apoptosis, ultimately leading to a reduction in leukemia burden.[1][6]
Caption: Signaling pathway of Menin-MLL interaction and its inhibition.
Pharmacokinetic Data Summary
The pharmacokinetic profiles of several Menin-MLL inhibitors have been characterized in preclinical models. These compounds generally exhibit properties suitable for in vivo studies, including oral bioavailability.[2][6] The table below summarizes key pharmacokinetic parameters for representative Menin-MLL inhibitors.
| Parameter | MI-503 | VTP50469 |
| Animal Model | Mice | Rats, Mice |
| Dosing Route | Intravenous (i.v.), Oral (p.o.) | Oral (p.o.) |
| Oral Bioavailability | ~75%[6][7] | Orally bioavailable[1][2] |
| In Vivo Efficacy Dose | 60 mg/kg once daily (i.p.) in mice[6] | 1.2, 6.0, 30 mg/kg in rats; 15-120 mg/kg twice daily in mice[1][8][9][10] |
| Key Findings | Achieved high blood concentrations after single i.v. or p.o. dose.[6] | Showed dose-dependent decrease in subcutaneous tumors and suppression of MEIS1 transcript levels.[1] |
Experimental Protocols
In Vivo Pharmacokinetic and Efficacy Study in a Mouse Xenograft Model
This protocol describes a typical experiment to evaluate the pharmacokinetics and anti-tumor efficacy of "this compound" in a subcutaneous xenograft model using the MV4;11 human MLL-rearranged leukemia cell line.
4.1.1 Materials and Reagents
-
"this compound"
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[11]
-
MV4;11 human leukemia cell line
-
6-8 week old female BALB/c nude mice
-
Matrigel
-
Sterile PBS and cell culture media
-
Blood collection tubes (e.g., EDTA-coated)
-
Anesthesia (e.g., isoflurane)
-
Calipers
-
Centrifuge
-
-80°C freezer
4.1.2 Experimental Workflow Diagram
Caption: Experimental workflow for in vivo pharmacokinetic and efficacy studies.
4.1.3 Detailed Procedure
-
Cell Culture and Implantation:
-
Tumor Growth and Grouping:
-
Drug Administration:
-
Prepare "this compound" in the appropriate vehicle.
-
Administer the inhibitor or vehicle to the respective groups. For example, for an efficacy study, administer a dose of 60 mg/kg once daily via intraperitoneal (i.p.) injection.[6] For a pharmacokinetic/pharmacodynamic (PK/PD) study, different dose levels (e.g., 1.2, 6.0, 30 mg/kg) can be used.[1]
-
-
Pharmacokinetic Sampling:
-
For pharmacokinetic analysis, collect blood samples at various time points after a single dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma and store at -80°C until analysis by LC-MS/MS to determine the concentration of the inhibitor.
-
-
Efficacy and Pharmacodynamic Monitoring:
-
Continue daily treatment for the duration of the study (e.g., 21-28 days).[9]
-
Measure tumor volume twice weekly to assess anti-tumor efficacy.
-
At the end of the study, or at specified time points, collect tumor tissue for pharmacodynamic analysis.
-
Analyze the expression of MLL fusion protein target genes, such as HOXA9 and MEIS1, by qRT-PCR to confirm on-target activity of the inhibitor.[6]
-
4.1.4 Data Analysis
-
Pharmacokinetics: Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life from the plasma concentration-time data. Oral bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration.[6]
-
Efficacy: Compare the tumor growth in the treated groups to the vehicle control group. Calculate tumor growth inhibition (TGI).
-
Pharmacodynamics: Analyze the relative expression of target genes in the tumors from treated animals compared to control animals.
This document provides a foundational guide for the preclinical pharmacokinetic analysis of a representative Menin-MLL inhibitor. Specific experimental details may need to be optimized based on the physicochemical properties of the particular inhibitor being studied.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Menin-MLL1 Interaction with VTP50469: A Potential Therapeutic Approach for MLL-Rearranged and NPM1-Mutant Leukemias [synapse.patsnap.com]
- 3. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 4. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. VTP50469 | Menin-MLL inhibitor | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Menin-MLL inhibitor 4 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between Menin and the Mixed Lineage Leukemia (MLL) protein is a critical dependency for the survival and proliferation of leukemia cells harboring MLL gene rearrangements (MLL-r) or NPM1 mutations. MLL fusion proteins, resulting from chromosomal translocations, require Menin as a scaffold to activate the expression of key downstream target genes, such as HOXA9 and MEIS1, which drive leukemogenesis.[1][2][3] Small molecule inhibitors that disrupt the Menin-MLL protein-protein interaction represent a promising therapeutic strategy for these aggressive forms of acute leukemia.[1][2]
Menin-MLL inhibitor 4 (CAS 2169916-13-4) is a compound designed to block this interaction.[4][5][6] These application notes provide essential information on its solubility, preparation for experimental use, and detailed protocols for key biological assays.
Physicochemical Properties and Solubility of this compound
This compound is supplied as a solid powder.[7] While specific quantitative solubility data is not widely published, it is known to be soluble in Dimethyl Sulfoxide (DMSO).[7] For creating stock solutions, high-purity, anhydrous DMSO is recommended.
Table 1: Properties of this compound
| Property | Value | Reference |
| CAS Number | 2169916-13-4 | [4][5][6][7] |
| Molecular Formula | C₃₂H₃₈FN₇O₃ | [7] |
| Molecular Weight | 587.70 g/mol | [7] |
| Appearance | Solid powder | [7] |
| Solubility | Soluble in DMSO | [7] |
| Storage (Solid) | Short-term (days-weeks) at 0-4°C; Long-term (months-years) at -20°C. Store dry and protected from light. | [7] |
| Storage (Stock Solution) | Short-term (days-weeks) at 0-4°C; Long-term (months) at -20°C. | [7] |
For context, the solubility of other well-characterized Menin-MLL inhibitors is provided below. This information can serve as a useful reference for formulation development.
Table 2: Solubility of Reference Menin-MLL Inhibitors
| Compound | Solvent | Solubility |
| VTP50469 | DMSO | ≥10 mg/mL |
| Ethanol | 1-10 mg/mL (Sparingly soluble) | |
| MI-503 | DMSO | ~10 mg/mL |
| MI-463 | DMSO | ~10 mg/mL |
Menin-MLL Signaling Pathway in Leukemia
The diagram below illustrates the role of the Menin-MLL interaction in driving MLL-rearranged leukemia and the mechanism of action for inhibitors like this compound.
Experimental Workflow
The following diagram outlines a typical workflow for evaluating this compound, from initial preparation to in vitro and in vivo testing.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound in DMSO and its subsequent dilution for in vitro experiments.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Appropriate cell culture medium (e.g., RPMI-1640)
Procedure:
-
Stock Solution (10 mM): a. Allow the vial of this compound to equilibrate to room temperature before opening. b. Calculate the volume of DMSO required to prepare a 10 mM stock solution. (For 1 mg of inhibitor with MW 587.70, dissolve in 170.15 µL of DMSO). c. Add the calculated volume of DMSO to the vial. d. Vortex thoroughly until the solid is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store aliquots at -20°C for long-term use.
-
Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution. b. Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 nM to 10 µM). c. Important: Ensure the final concentration of DMSO in the cell culture medium is consistent across all conditions (including vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).
Protocol 2: Cell Viability MTT Assay
This protocol measures the effect of this compound on the proliferation and viability of leukemia cells.
Materials:
-
MLL-rearranged leukemia cell lines (e.g., MOLM-13, MV4;11) and control cell lines (e.g., K562).
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS).
-
This compound working solutions.
-
96-well flat-bottom cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Microplate reader (570 nm wavelength).
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 90 µL of medium).
-
Incubate the plate for several hours or overnight at 37°C, 5% CO₂.
-
Add 10 µL of the serially diluted this compound working solutions to the appropriate wells. Include wells with vehicle (medium + DMSO) as a negative control.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C, 5% CO₂.[3]
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3] Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot dose-response curves to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 3: Co-Immunoprecipitation (Co-IP) for Target Engagement
This protocol is designed to demonstrate that this compound disrupts the interaction between Menin and the MLL fusion protein within cells.
Materials:
-
MLL-rearranged leukemia cells (e.g., MOLM-13).
-
This compound.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Antibody against Menin or a tag on the MLL fusion protein (e.g., anti-FLAG if using a tagged protein).
-
Isotype control IgG.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blot reagents.
-
Antibodies for Western blotting (anti-Menin and anti-MLL).
Procedure:
-
Culture MLL-rearranged cells and treat with this compound at an effective concentration (e.g., 10x GI₅₀) or vehicle (DMSO) for a specified time (e.g., 6-24 hours).
-
Harvest and wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold Co-IP Lysis Buffer for 30 minutes on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C on a rotator.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
Incubate the lysate with the primary antibody (e.g., anti-Menin) or control IgG overnight at 4°C with gentle rotation.
-
Add pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP Wash Buffer.
-
Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted samples by Western blotting, probing for the presence of the MLL fusion protein in the Menin immunoprecipitate (and vice versa). A reduced amount of co-immunoprecipitated protein in the inhibitor-treated sample compared to the vehicle control indicates disruption of the interaction.
Protocol 4: In Vivo Formulation and Administration (Reference)
Specific in vivo formulation data for this compound is not publicly available. However, protocols for similar Menin-MLL inhibitors can be adapted. For example, the related inhibitor MI-503 has been administered via oral gavage.[8] Another inhibitor, VTP50469, has been formulated in mouse chow for continuous dosing.[1]
Example Formulation for Oral Gavage (to be optimized):
-
Vehicle: A solution such as 5% DMSO, 40% PEG300, 5% Tween-80, and 50% saline.
-
Preparation:
-
Dissolve this compound in DMSO to create a concentrated stock.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween-80 and mix.
-
Finally, add saline to reach the final volume and mix thoroughly.
-
-
Administration: Administer to mice via oral gavage at a predetermined dose (e.g., 50-100 mg/kg), once or twice daily.[8] Efficacy would be tested in a mouse xenograft model using MLL-rearranged cell lines like MV4;11.[8][9]
Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare. Formulation and dosing schedules must be empirically determined and optimized for this compound.
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CAS 2169916-13-4 | TargetMol | Biomol.com [biomol.com]
- 6. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. medkoo.com [medkoo.com]
- 8. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
Troubleshooting & Optimization
Technical Support Center: Menin-MLL Inhibitor 4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Menin-MLL Inhibitor 4 in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the use of this compound, offering potential causes and solutions.
1. Inconsistent or Lower-Than-Expected Potency (Variable IC50 Values)
| Potential Cause | Recommended Solution |
| Cell Line Heterogeneity | Ensure consistent cell passage number and growth phase across experiments. Perform regular cell line authentication. |
| Assay Endpoint Timing | The IC50 of Menin-MLL inhibitors can be time-dependent. Establish a consistent and optimal endpoint for your specific cell line and assay through a time-course experiment.[1] |
| Assay Method Variability | Different viability assays (e.g., MTT, CellTiter-Glo) can yield different IC50 values. Use a consistent assay method and ensure proper controls are included. The method of IC50 calculation can also introduce variability.[1][2] |
| Compound Degradation | Store this compound according to the manufacturer's instructions. Prepare fresh dilutions for each experiment from a stock solution. |
| Differential Cellular Responses | Some cell lines, particularly AML models, may respond to Menin-MLL inhibition through differentiation rather than rapid apoptosis, which can affect viability readouts.[3][4] Assess differentiation markers (e.g., CD11b) in parallel with viability. |
2. Unexpected Phenotypic Responses or Resistance
| Potential Cause | Recommended Solution |
| Acquired Resistance | Resistance can develop through mutations in the MEN1 gene.[3][4] Sequence the MEN1 gene in resistant cell populations to identify potential mutations. |
| Non-canonical Signaling | Resistance may be independent of MEN1 mutations and involve other pathways.[3] Consider investigating downstream signaling pathways or performing transcriptomic analysis to identify alternative resistance mechanisms. |
| Cell Line Specific Dependencies | The cellular context and specific MLL fusion partner can influence the response to Menin-MLL inhibition.[5] Characterize the genetic background of your cell line thoroughly. |
| Off-Target Effects | An unexpected phenotype could be due to the inhibitor hitting unintended targets. Perform off-target profiling to identify other proteins bound by the inhibitor. |
3. In Vitro Differentiation Syndrome-like Phenotype
| Potential Cause | Recommended Solution |
| Rapid Induction of Differentiation | High concentrations of the inhibitor can lead to a rapid and massive differentiation of leukemic blasts, which can be toxic in vitro.[6] |
| Cytokine Release | Differentiating cells may release a surge of cytokines into the culture medium, affecting cell health. |
| Prophylactic Measures | In some in vitro models, co-treatment with corticosteroids (e.g., dexamethasone) may mitigate the negative effects of rapid differentiation.[7] |
| Dose Optimization | Start with a dose-response experiment to find the optimal concentration that induces differentiation without causing excessive cell death. |
Frequently Asked Questions (FAQs)
General
-
What is the mechanism of action of this compound? this compound is a small molecule that disrupts the protein-protein interaction between Menin and the MLL1 protein (or its oncogenic fusion proteins).[8][9] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which drive the expression of downstream target genes like HOXA9 and MEIS1.[8][10] By blocking this interaction, the inhibitor leads to the downregulation of these target genes, resulting in cell differentiation and apoptosis in susceptible cancer cells.[8][11]
-
Which cell lines are sensitive to this compound? Cell lines with MLL rearrangements (e.g., MOLM-13, MV4;11, KOPN8) or NPM1 mutations are generally sensitive to Menin-MLL inhibitors.[3][12] Cell lines lacking these alterations are typically much less sensitive.[10]
Experimental Design
-
What is a typical effective concentration range for in vitro studies? The effective concentration can vary significantly between cell lines. Based on data from similar Menin-MLL inhibitors, IC50 values can range from low nanomolar to micromolar concentrations.[10][11][13] It is essential to perform a dose-response curve for your specific cell line to determine the optimal concentration.
-
How long should I treat my cells with the inhibitor? The effects of Menin-MLL inhibitors on gene expression can be observed within a few days, while phenotypic changes like differentiation and apoptosis may take longer (4-7 days or more).[5] A time-course experiment is recommended to determine the optimal treatment duration for your experimental goals.
Data Interpretation
-
My IC50 values are different from published data for similar compounds. Why? Discrepancies in IC50 values can arise from differences in cell culture conditions, passage number, viability assay used, and the specific calculation method.[1][2] Ensure your experimental setup is well-controlled and standardized.
-
The inhibitor shows activity in cell lines without MLL rearrangements. Could this be an off-target effect? While Menin-MLL inhibitors are designed to be specific, they can have off-target effects.[14] If you observe activity in unexpected cell lines, it is advisable to perform off-target profiling to investigate potential alternative mechanisms of action. Some leukemic cells without MLL fusions but with high HOXA gene expression may also show some sensitivity.[15]
Quantitative Data
The following table summarizes representative inhibitory concentrations of various Menin-MLL inhibitors against different cancer cell lines. Note that "this compound" is a placeholder, and the data presented here is a composite from multiple published inhibitors to provide a general reference.
| Inhibitor | Cell Line | Genotype | Assay Type | IC50/GI50 | Reference |
| MI-2 | MV4;11 | MLL-AF4 | Viability | 9.5 µM | [15] |
| MI-2 | KOPN-8 | MLL-ENL | Viability | 7.2 µM | [15] |
| MI-463 | MLL-r cells | MLL fusion | Viability | 15.3 nM | [10] |
| MI-503 | MLL-r cells | MLL fusion | Viability | 14.7 nM | [10] |
| MI-3454 | MLL-r cells | MLL fusion | Viability | 7-27 nM | [10] |
| M-89 | MV-4-11 | MLL-AF4 | Viability | 25 nM | [16] |
| M-89 | MOLM-13 | MLL-AF9 | Viability | 54 nM | [16] |
| VTP50469 | MOLM13 | MLL-AF9 | Proliferation | Low nM | [5] |
| D0060-319 | MV4-11 | MLL-AF4 | Proliferation | 4.0 nM | [17] |
| D0060-319 | MOLM-13 | MLL-AF9 | Proliferation | 1.7 nM | [17] |
Experimental Protocols
1. Kinase Profiling for Off-Target Identification
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases. It is recommended to use a commercial service for comprehensive kinase profiling.
-
Objective: To identify unintended kinase targets of this compound.
-
Principle: The inhibitor is tested at one or more concentrations against a large panel of purified kinases, and its effect on their activity is measured.
-
General Workflow:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: The kinase profiling service will typically use multi-well plates containing the individual kinase reaction components.
-
Compound Addition: The inhibitor is added to the assay wells at the desired final concentration(s). A common approach is to screen at a single high concentration (e.g., 1-10 µM) initially.
-
Kinase Reaction: The kinase, its specific substrate, and ATP (often radiolabeled) are added to the wells to initiate the reaction.
-
Reaction Termination and Detection: After a defined incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified. Common detection methods include radiometric assays, fluorescence polarization, or luminescence-based assays.[18][19]
-
Data Analysis: The percentage of inhibition for each kinase is calculated relative to a vehicle control (e.g., DMSO). "Hits" are identified as kinases that are inhibited above a certain threshold (e.g., >50% inhibition). For these hits, a follow-up dose-response curve is generated to determine the IC50 value.
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To confirm that this compound binds to Menin in a cellular context.
-
Principle: Ligand binding can stabilize a target protein, leading to an increase in its melting temperature. This change can be detected by heating cell lysates or intact cells to various temperatures and quantifying the amount of soluble protein remaining.
-
Workflow:
-
Cell Treatment: Treat cultured cells with either this compound or a vehicle control for a specified time.
-
Cell Lysis and Heating: Harvest and lyse the cells. Aliquot the lysate into different tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and analyze the amount of Menin using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble Menin as a function of temperature for both the treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
3. Mass Spectrometry-Based Proteomics for Unbiased Off-Target Discovery
-
Objective: To identify the full spectrum of on- and off-target proteins that interact with this compound in an unbiased manner.
-
Principle: This approach, often referred to as chemical proteomics, uses an affinity-based pull-down strategy coupled with quantitative mass spectrometry to identify proteins that bind to the inhibitor.
-
Workflow:
-
Probe Synthesis: A version of this compound is synthesized with a linker and an affinity tag (e.g., biotin) or a photoreactive group.
-
Cell Lysate Incubation: The tagged inhibitor (or a control) is incubated with cell lysate to allow for binding to target proteins.
-
Affinity Purification: The inhibitor-protein complexes are captured using affinity beads (e.g., streptavidin beads for a biotin tag).
-
Washing and Elution: The beads are washed to remove non-specific binders, and the bound proteins are then eluted.
-
Proteomic Analysis: The eluted proteins are digested into peptides and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The proteins identified in the inhibitor pull-down are compared to those from the control pull-down. Proteins that are significantly enriched in the inhibitor sample are considered potential targets or off-targets. Quantitative proteomics techniques like SILAC or label-free quantification can be used for more accurate comparison.[8][20]
-
Visualizations
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia [mdpi.com]
- 4. Distinct Responses to Menin Inhibition and Synergy with DOT1L Inhibition in KMT2A-Rearranged Acute Lymphoblastic and Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 9. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacologic inhibition of the menin-MLL interaction blocks progression of MLL leukemia in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Chemoproteomics Workflows | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Inhibitor Binding Site Determination - Creative Proteomics [mass.creative-proteomics.com]
- 17. ascopubs.org [ascopubs.org]
- 18. kinaselogistics.com [kinaselogistics.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Menin-MLL Inhibitor 4 Dosage for In Vitro Studies
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dosage of Menin-MLL Inhibitor 4 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors?
Menin inhibitors are a class of targeted therapeutic agents that disrupt the protein-protein interaction (PPI) between menin and the Mixed Lineage Leukemia (MLL) protein.[1][2] Menin is a crucial cofactor for the oncogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[3][4][5] By binding to menin at the MLL interaction site, these inhibitors prevent the recruitment of the MLL fusion protein complex to chromatin.[6] This leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2][6][7] The ultimate effects are the inhibition of leukemogenesis, induction of cell differentiation, and apoptosis of cancer cells.[1][6]
Q2: Which cell lines are sensitive to Menin-MLL inhibitors?
Cell lines harboring MLL rearrangements (MLL-r), such as MLL-AF9, MLL-AF4, and MLL-ENL, are particularly sensitive to Menin-MLL inhibitors.[2][7][8] Examples of sensitive cell lines include MV4;11 (MLL-AF4), MOLM-13 (MLL-AF9), and KOPN-8 (MLL-ENL).[2][9][10] Cell lines without MLL rearrangements, such as HL-60, K562, and U937, are generally used as negative controls as they show significantly lower sensitivity.[2][10]
Q3: What is a typical starting concentration range for in vitro studies with Menin-MLL inhibitors?
Based on published data for various Menin-MLL inhibitors, a typical starting concentration range for in vitro cell-based assays is from low nanomolar (nM) to low micromolar (µM). For potent compounds like MI-3454 and VTP50469, effective concentrations are in the low nM range.[7][8] For other inhibitors such as MI-503, concentrations in the sub-micromolar to low micromolar range have been shown to be effective.[11][12] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I treat my cells with a Menin-MLL inhibitor to observe an effect?
The duration of treatment can vary depending on the cell line and the specific endpoint being measured. Effects on downstream gene expression, such as the downregulation of HOXA9 and MEIS1, can often be observed within 2 to 6 days of treatment.[2][8][9] Effects on cell proliferation and viability may require longer treatment periods, typically from 7 to 13 days.[2][11] Differentiation induction in MLL-rearranged AML cell lines can be observed starting at 4-6 days of exposure.[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low activity of the inhibitor | - Inhibitor degradation.- Incorrect dosage.- Cell line is not sensitive.- Insufficient treatment duration. | - Ensure proper storage and handling of the inhibitor. Prepare fresh stock solutions.- Perform a dose-response experiment with a wide range of concentrations (e.g., 1 nM to 10 µM).- Verify that the cell line has an MLL rearrangement. Use a sensitive positive control cell line (e.g., MV4;11, MOLM-13).- Increase the duration of the treatment (e.g., up to 14 days). |
| High cell death in control (DMSO-treated) cells | - DMSO concentration is too high.- Poor cell health. | - Ensure the final DMSO concentration is non-toxic (typically ≤ 0.1%).- Use healthy, actively dividing cells for your experiments. Check cell viability before starting the experiment. |
| Inconsistent results between experiments | - Variation in cell seeding density.- Inconsistent inhibitor concentration.- Passage number of cells. | - Maintain a consistent cell seeding density for all experiments.- Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment.- Use cells within a consistent and low passage number range. |
| No change in downstream target gene expression (e.g., HOXA9, MEIS1) | - Sub-optimal inhibitor concentration.- Insufficient treatment time.- Inefficient RNA extraction or qPCR setup. | - Perform a dose-response and time-course experiment to identify the optimal conditions.- Check the integrity of your RNA and validate your qPCR primers and probes. |
Quantitative Data Summary
Table 1: In Vitro Activity of Various Menin-MLL Inhibitors
| Inhibitor | Target Cell Line | Assay | IC50 / GI50 | Reference |
| MIV-6R | MLL-AF9 transformed BMCs | Cell Proliferation | GI50 = 1.1 µM | [2] |
| MIV-3R | MLL-AF9 transformed BMCs | Cell Proliferation | GI50 = 4.5 µM | [2] |
| MI-2-2 | MV4;11 | Cell Proliferation | GI50 = 3 µM | [13] |
| MI-463 | MLL-rearranged leukemia cells | Cell Proliferation | GI50 = 200-500 nM | [14] |
| MI-503 | MLL-rearranged leukemia cells | Cell Proliferation | GI50 = 200-500 nM | [14] |
| MI-503 | HepG2 | Cell Viability (MTT) | Dose-dependent inhibition at 2 µmol/L | [11] |
| MI-3454 | MV-4-11 (MLL-AF4) | Cell Proliferation | GI50 = 7-27 nM | [7][9] |
| MI-3454 | MOLM-13 (MLL-AF9) | Cell Proliferation | GI50 = 7-27 nM | [7][9] |
| VTP50469 | MLL-r cell lines | Cell Proliferation | IC50 in low nM range | [8] |
| D0060-319 | MV4-11 | Cell Proliferation | IC50 = 4.0 nM | [10] |
| D0060-319 | MOLM-13 | Cell Proliferation | IC50 = 1.7 nM | [10] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of a Menin-MLL inhibitor on the viability of cancer cell lines.
Materials:
-
Sensitive (e.g., MV4;11) and resistant (e.g., HL-60) leukemia cell lines
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
DMSO (vehicle control)
-
96-well flat-bottom microtiter plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 90 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. A typical final concentration range to test is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO) with the same final DMSO concentration as the highest inhibitor concentration.
-
Add 10 µL of the diluted inhibitor or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 7 days).
-
At the end of the treatment period, add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the GI50 value.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is for measuring the change in expression of Menin-MLL target genes like HOXA9 and MEIS1.
Materials:
-
Cells treated with this compound or vehicle control
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (HOXA9, MEIS1) and a housekeeping gene (e.g., HPRT1, GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the desired concentration of this compound or vehicle for the specified time (e.g., 6 days).
-
Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Assess the quality and quantity of the extracted RNA.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and referenced to the vehicle-treated cells.
Visualizations
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascopubs.org [ascopubs.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pharmacologic inhibition of the menin-MLL interaction leads to transcriptional repression of PEG10 and blocks hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of Menin-MLL Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the in vivo bioavailability of Menin-MLL inhibitors.
Troubleshooting Guides & FAQs
This section addresses common challenges encountered during in vivo experiments with Menin-MLL inhibitors.
Q1: My orally administered Menin-MLL inhibitor shows low and variable exposure in mice. What are the likely causes and how can I improve it?
A1: Low and variable oral bioavailability is a common challenge for many small molecule inhibitors, including those targeting the Menin-MLL interaction. The primary reasons often relate to poor aqueous solubility and/or limited permeability across the gut wall.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Solubility: Determine the aqueous solubility of your compound at different pH values (e.g., pH 2, 6.8) to simulate gastric and intestinal conditions. Many kinase inhibitors are weakly basic and exhibit pH-dependent solubility.[1]
-
Permeability: Assess the permeability of your compound using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
-
-
Formulation Optimization: For compounds with low solubility (Biopharmaceutical Classification System [BCS] Class II or IV), formulation strategies are crucial.
-
Simple Formulations: Initially, you can use simple aqueous vehicles with solubilizing agents. A common starting point for preclinical studies is a vehicle containing a surfactant and a viscosity-enhancing agent, such as 0.5% (w/v) methylcellulose with 0.1% (v/v) Tween 80 in water.
-
Advanced Formulations: If simple formulations are insufficient, consider more advanced approaches:
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can significantly enhance its dissolution rate.[2][3]
-
Lipid-Based Formulations: For lipophilic compounds, lipid-based formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[4][5][6]
-
-
Q2: How do I choose between a solid dispersion and a lipid-based formulation for my Menin-MLL inhibitor?
A2: The choice depends on the physicochemical properties of your specific inhibitor.
-
Solid Dispersions are often suitable for crystalline compounds with high melting points. The goal is to create an amorphous form of the drug dispersed within a hydrophilic carrier, which dissolves more readily.
-
Lipid-Based Formulations (e.g., SEDDS) are generally a good choice for lipophilic (greasy) compounds. These formulations form fine emulsions in the gut, which can enhance absorption through lymphatic pathways and avoid first-pass metabolism.[7]
A decision-making workflow can be visualized as follows:
Q3: My Menin-MLL inhibitor appears to be unstable in the gastric environment. What can I do?
A3: If your compound is acid-labile, you can consider enteric-coated formulations for preclinical studies. However, for early-stage in vivo screening in rodents, a more practical approach is to administer the compound in a vehicle that buffers the gastric pH, such as a citrate buffer, or to use a formulation that promotes rapid transit from the stomach to the small intestine.
Q4: I am observing a significant food effect with my Menin-MLL inhibitor. How can I mitigate this?
A4: A positive food effect (increased absorption with food) is common for poorly soluble, lipophilic drugs. Lipid-based formulations like SEDDS can mimic the effect of a high-fat meal, leading to more consistent absorption regardless of the prandial state of the animal.[6]
Quantitative Data: Pharmacokinetics of Selected Menin-MLL Inhibitors
The following table summarizes publicly available pharmacokinetic data for several Menin-MLL inhibitors. Note that parameters can vary depending on the study design, species, and formulation used.
| Compound | Species | Dose | Tmax (h) | t1/2 (h) | Oral Bioavailability (%) | Reference |
| Revumenib (SNDX-5613) | Human | 276 mg | ~1 | 3.6 | Not reported | [8] |
| Ziftomenib (KO-539) | Human | 400 mg | ~3.5 | 61.5 | 12.9 | [4] |
| MI-463 | Mouse | 30 mg/kg p.o. | ~1 | ~4 | ~45 | [9] |
| MI-503 | Mouse | 30 mg/kg p.o. | ~1 | ~4 | ~75 | [9] |
Experimental Protocols
Protocol 1: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for Oral Gavage in Mice
Objective: To prepare a liquid SEDDS formulation of a Menin-MLL inhibitor for oral administration in mice to improve its bioavailability.
Materials:
-
Menin-MLL inhibitor
-
Oil phase (e.g., Capryol™ 90, Labrafil® M 1944 CS)
-
Surfactant (e.g., Kolliphor® RH 40, Cremophor® EL)
-
Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Water bath or incubator set to 37°C
Procedure:
-
Screening of Excipients:
-
Determine the solubility of the Menin-MLL inhibitor in various oils, surfactants, and co-surfactants.
-
Add an excess amount of the compound to a known volume of each excipient in a glass vial.
-
Shake the vials in a water bath at 37°C for 48 hours to reach equilibrium.
-
Centrifuge the samples and analyze the supernatant for drug concentration using a validated analytical method (e.g., HPLC-UV).
-
Select the excipients that show the highest solubility for your compound.
-
-
Construction of a Pseudo-Ternary Phase Diagram:
-
Select the best oil, surfactant, and co-surfactant based on the solubility studies.
-
Prepare mixtures of the surfactant and co-surfactant (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
For each S/CoS mix ratio, prepare a series of formulations with varying ratios of the oil phase to the S/CoS mix (e.g., from 9:1 to 1:9 by weight).
-
To each of these mixtures, add a small, fixed amount of water (e.g., 100 µL) and vortex.
-
Observe the formation of an emulsion. A clear or slightly bluish, transparent liquid indicates the formation of a microemulsion or nanoemulsion, which is desirable for a SEDDS.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of the Drug-Loaded SEDDS:
-
Based on the phase diagram, select a formulation from the self-emulsifying region.
-
Accurately weigh the required amounts of the oil, surfactant, and co-surfactant into a glass vial.
-
Add the pre-weighed Menin-MLL inhibitor to the mixture.
-
Gently heat the mixture (if necessary, but avoid high temperatures that could degrade the compound) and stir using a magnetic stirrer until the drug is completely dissolved and the solution is clear.
-
-
Characterization of the SEDDS:
-
Self-Emulsification Time: Add a known amount of the SEDDS formulation (e.g., 100 µL) to a known volume of water (e.g., 250 mL) at 37°C with gentle stirring. Record the time it takes for the formulation to form a clear emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument. A smaller droplet size (typically <200 nm) is generally preferred for better absorption.
-
Protocol 2: In Vivo Pharmacokinetic Study of a Menin-MLL Inhibitor in Mice
Objective: To determine the pharmacokinetic profile of a Menin-MLL inhibitor in mice following oral administration.
Materials:
-
Menin-MLL inhibitor formulation (e.g., SEDDS from Protocol 1)
-
Male or female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the mice to the housing conditions for at least one week before the experiment.
-
Fast the mice overnight (with access to water) before dosing.
-
Weigh each mouse to determine the exact volume of the formulation to be administered.
-
Administer the Menin-MLL inhibitor formulation orally via gavage at the desired dose (e.g., 10 mg/kg). Include a vehicle control group.
-
-
Blood Sampling:
-
Collect blood samples (approximately 20-30 µL) at predetermined time points. A typical sampling schedule for a small molecule might be: pre-dose (0 h), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Blood can be collected via tail vein, saphenous vein, or retro-orbital sinus (terminal procedure).
-
Place the blood samples into EDTA-coated tubes and keep them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of the Menin-MLL inhibitor in the plasma samples using a validated LC-MS/MS method. This typically involves protein precipitation, followed by chromatographic separation and mass spectrometric detection.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data, including:
-
Cmax (maximum plasma concentration)
-
Tmax (time to reach Cmax)
-
AUC (area under the concentration-time curve)
-
t1/2 (elimination half-life)
-
-
If an intravenous dose group is included in the study, the absolute oral bioavailability (F%) can be calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
-
Signaling Pathway and Experimental Workflow Diagrams
Menin-MLL Signaling Pathway
The interaction between Menin and MLL fusion proteins is a critical driver of leukemogenesis in certain types of acute leukemia.[5] This interaction is necessary for the recruitment of the MLL fusion protein complex to target genes, leading to their aberrant expression.[5] Key downstream targets include the HOXA9 and MEIS1 genes, which are crucial for hematopoietic cell proliferation and differentiation.[5][9][10] Inhibition of the Menin-MLL interaction disrupts this process, leading to the downregulation of these target genes and subsequent anti-leukemic effects.[9]
Experimental Workflow for Improving Bioavailability
The following diagram illustrates a typical experimental workflow for identifying and overcoming bioavailability challenges with a novel Menin-MLL inhibitor.
References
- 1. Menin as a Hub Controlling Mixed Lineage Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Population pharmacokinetics of revumenib in patients with relapsed/refractory acute leukemias – ScienceOpen [scienceopen.com]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Pharmacokinetics and ADME Characterization After Oral and Intravenous Administration of [14C]-Ziftomenib in Healthy Male Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. library.ehaweb.org [library.ehaweb.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Menin-MLL inhibitor 4 degradation and stability issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Menin-MLL inhibitors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Menin-MLL inhibitors?
Menin-MLL inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between Menin and the Mixed Lineage Leukemia (MLL) protein.[1][2][3] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute leukemia.[1][3][4] By binding to a pocket on Menin that MLL normally occupies, these inhibitors block the formation of the Menin-MLL complex.[2][5][6] This disruption leads to the downregulation of downstream target genes, such as HOXA9 and MEIS1, which are essential for leukemic cell proliferation and survival.[2][7][8]
Q2: Do Menin-MLL inhibitors have a secondary mechanism of action related to protein degradation?
Yes, a significant secondary mechanism of action for many Menin-MLL inhibitors is the induction of Menin protein degradation.[5][9][10] Upon binding to Menin and disrupting the MLL interaction, some inhibitors promote the association of Menin with an E3 ubiquitin ligase complex, such as Hsp70/CHIP or UBR5.[5][10][11] This leads to the ubiquitination of Menin and its subsequent degradation by the proteasome.[5][9][10] This degradation of Menin further contributes to the reduction of leukemogenic gene expression.[5][12] It has been suggested that the ability to induce Menin degradation, in addition to disrupting the interaction, may be a distinguishing feature of more effective inhibitors.[12]
Q3: What are the recommended storage conditions for Menin-MLL inhibitors?
The stability of Menin-MLL inhibitors can vary. For commercially available inhibitors like MI-503, it is recommended to store stock solutions at -80°C for up to 2 years or at -20°C for up to 1 year.[13] Another inhibitor is noted to be stable for 6 months at -80°C or 1 month at -20°C in a sealed container, away from moisture.[14] It is crucial to refer to the manufacturer's specific storage recommendations for each compound. For custom-synthesized compounds, it is advisable to perform stability studies to determine optimal storage conditions.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity of the Menin-MLL inhibitor in cell-based assays.
-
Question: I am observing variable or weak inhibition of cell proliferation and target gene expression with my Menin-MLL inhibitor. What could be the cause?
-
Answer: Several factors can contribute to this issue. Please consider the following troubleshooting steps:
-
Inhibitor Stability and Degradation:
-
Is the inhibitor stable in your experimental conditions? Some Menin-MLL inhibitors have shown limited stability in aqueous solutions like PBS.[15] It is recommended to assess the stability of your specific inhibitor in your cell culture medium. You can do this by incubating the inhibitor in the medium for the duration of your experiment, followed by analysis using HPLC to detect any degradation.
-
Are you preparing fresh solutions? To minimize degradation, it is best practice to prepare fresh working solutions of the inhibitor from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Target Engagement:
-
Cell Line Specificity:
-
Issue 2: Difficulty in detecting Menin protein degradation after inhibitor treatment.
-
Question: I am trying to verify the inhibitor-induced degradation of Menin protein via Western blot, but the results are inconclusive. What can I do?
-
Answer: Detecting changes in protein levels can be challenging. Here are some suggestions to improve your experiment:
-
Time Course and Dose-Response:
-
Have you performed a time-course experiment? The kinetics of Menin degradation can vary depending on the inhibitor and cell line. It is recommended to treat cells for a range of time points (e.g., 4, 8, 12, 24 hours) to identify the optimal time for observing Menin reduction.[5][18]
-
Are you using an appropriate concentration of the inhibitor? A dose-response experiment will help determine the concentration at which Menin degradation is most apparent.[5][18]
-
-
Proteasome Inhibition as a Control:
-
Have you included a proteasome inhibitor control? To confirm that the observed decrease in Menin levels is due to proteasomal degradation, you can co-treat the cells with your Menin-MLL inhibitor and a proteasome inhibitor (e.g., MG132).[5][9] The proteasome inhibitor should "rescue" the Menin protein from degradation, leading to its accumulation.[5][9]
-
-
Western Blotting Technique:
-
Is your Western blot optimized? Ensure you are loading sufficient protein, using a validated antibody for Menin, and have an appropriate loading control.
-
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Assay Type | Target | IC50 (nM) | Reference |
| MIV-6R | Not Specified | Menin-MLL Interaction | 56 | [2] |
| MI-2 | Fluorescence Polarization | Menin-MBM1 Interaction | 46 | [3] |
| MI-463 | Fluorescence Polarization | Menin-MLL4-15 Interaction | ~15 | [17] |
| MI-503 | Fluorescence Polarization | Menin-MLL4-15 Interaction | ~15 | [17] |
| MI-1481 (28) | Fluorescence Polarization | Menin-MLL4-43 Interaction | 3.6 | [17] |
| M-89 | Not Specified | Menin-MLL1 Interaction | Not Specified | [19] |
Table 2: Cellular Activity of Selected Menin-MLL Inhibitors
| Inhibitor | Cell Line | Assay Type | GI50 (nM) | Reference |
| MIV-6 | MLL-AF9 transformed BMCs | Cell Proliferation | 1100 | [2] |
| MI-463 | MLL-AF9 transformed leukemia cells | Cell Proliferation | Not Specified | [17] |
| MI-503 | MLL leukemia cells | Cell Proliferation | 200-500 | [17] |
| Compound 7 (racemic) | MLL-AF9 transformed leukemia cells | Cell Proliferation | 50 | [17] |
| M-89 | MV-4-11 | Cell Growth Inhibition | 25 | [19] |
| M-89 | MOLM-13 | Cell Growth Inhibition | 54 | [19] |
Experimental Protocols
Protocol 1: Assessing Inhibitor Stability in Cell Culture Medium
This protocol outlines a general procedure to determine the stability of a Menin-MLL inhibitor in a relevant experimental medium.
-
Prepare a stock solution of the Menin-MLL inhibitor in a suitable solvent (e.g., DMSO).
-
Spike the inhibitor into pre-warmed cell culture medium at the final working concentration to be used in your experiments.
-
Incubate the medium containing the inhibitor under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 4, 8, 24 hours).
-
At each time point, take an aliquot of the medium.
-
Analyze the samples by a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the amount of the parent inhibitor remaining.
-
Calculate the percentage of the inhibitor remaining at each time point relative to the 0-hour time point to determine its stability profile.
Protocol 2: Western Blot Analysis of Inhibitor-Induced Menin Degradation
This protocol provides a method to detect changes in Menin protein levels following inhibitor treatment.
-
Seed cells (e.g., MV4;11 or THP-1) at an appropriate density and allow them to adhere or recover overnight.
-
Treat the cells with the Menin-MLL inhibitor at various concentrations and for different durations (time-course). Include a vehicle control (e.g., DMSO).
-
For a control group, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the Menin-MLL inhibitor.
-
After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
Perform SDS-PAGE by loading equal amounts of protein per lane.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with a primary antibody specific for Menin.
-
Incubate with a suitable secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in Menin protein levels.
Visualizations
Caption: Mechanism of action of Menin-MLL inhibitors.
Caption: Experimental workflow for inhibitor stability assessment.
Caption: Troubleshooting logic for weak inhibitor activity.
References
- 1. What are menin inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Challenges and opportunities in targeting the menin-MLL interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway. | Semantic Scholar [semanticscholar.org]
- 10. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. e-century.us [e-century.us]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Menin-MLL Co-immunoprecipitation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding during Menin-Mixed Lineage Leukemia (MLL) co-immunoprecipitation (Co-IP) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of non-specific binding in a Menin-MLL Co-IP experiment?
A1: Non-specific binding in Menin-MLL Co-IP can arise from several sources:
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Binding to the beads: Proteins can non-specifically adhere to the agarose or magnetic beads used for immunoprecipitation.[1][2]
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Binding to the antibody: Non-target proteins may bind to the immunoglobulin (IgG) molecules, particularly if the antibody has low specificity or is used at too high a concentration.[1][3]
-
Hydrophobic and electrostatic interactions: Proteins, especially abundant ones, can non-specifically interact with the antibody-bead complex through hydrophobic or charge-based interactions.[1]
-
Binding to plasticware: Proteins can adhere to the surfaces of microcentrifuge tubes.[1]
Q2: How can I be sure that the interaction I am observing is specific to Menin and MLL?
A2: To confirm the specificity of the Menin-MLL interaction, it is crucial to include proper negative controls in your experiment.[4] The most important controls are:
-
Isotype control: An antibody of the same isotype and from the same host species as your primary antibody, but which does not target any protein in the lysate. This control helps to identify non-specific binding to the IgG molecule.[4]
-
Beads-only control: Incubating the cell lysate with just the beads (without the primary antibody) will reveal proteins that bind non-specifically to the bead matrix itself.[2][4]
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Untransfected/knockout cell line: If you are working with tagged, overexpressed proteins, using lysate from untransfected cells is a critical negative control. For endogenous protein studies, lysate from a knockout/knockdown cell line for either Menin or MLL can be used to demonstrate antibody specificity.
Q3: My Western blot shows multiple bands in addition to my protein of interest. What could be the cause?
A3: The presence of multiple bands is a common issue and can be attributed to several factors:
-
Non-specific binding: As discussed in Q1, other proteins may be co-eluting with your target.
-
Protein degradation: If protease inhibitors are not used or are ineffective, your target protein or its binding partners may be degraded, leading to smaller bands.
-
Post-translational modifications (PTMs): PTMs such as phosphorylation or ubiquitination can cause a protein to migrate at a different molecular weight than predicted.[5]
-
Splice variants: Different isoforms of your target protein may be present in the cell lysate.[5]
-
Antibody heavy and light chains: The denatured heavy (~50 kDa) and light (~25 kDa) chains of the immunoprecipitating antibody can be detected by the secondary antibody used in the Western blot, especially if both antibodies are from the same species.[5]
Q4: Should I pre-clear my lysate before starting the Menin-MLL Co-IP?
A4: Pre-clearing the lysate is a highly recommended step to reduce non-specific binding.[2][6] This involves incubating the cell lysate with beads alone before adding the primary antibody.[2][6] This step removes proteins that would non-specifically bind to the beads, thus "cleaning up" your lysate before the actual immunoprecipitation.[2][6]
Troubleshooting Guides
High Background and Non-Specific Binding
| Observation | Potential Cause | Recommended Solution |
| High background in all lanes, including controls | Inadequate blocking of beads. | Block beads with 1-5% BSA or non-fat milk in your wash buffer for 1-2 hours at 4°C before adding the antibody.[7][8] |
| Insufficient washing. | Increase the number of wash steps (e.g., from 3 to 5) and the duration of each wash.[1] | |
| Wash buffer is not stringent enough. | Increase the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) and/or the detergent concentration (e.g., 0.1% to 0.5% NP-40 or Triton X-100) in your wash buffer.[3] | |
| Bands present in the isotype control lane | Non-specific binding to the antibody. | Decrease the concentration of the primary antibody used for immunoprecipitation.[3] |
| Use a high-specificity, affinity-purified monoclonal antibody. | ||
| Perform a pre-clearing step with an irrelevant antibody of the same isotype.[2] | ||
| Bands present in the beads-only control lane | Non-specific binding to the bead matrix. | Perform a pre-clearing step with beads alone before the immunoprecipitation.[2] |
| Consider switching to a different type of bead (e.g., magnetic beads are often less prone to non-specific binding than agarose beads).[9] | ||
| Smearing or multiple bands in the IP lane | Protein degradation. | Ensure fresh protease and phosphatase inhibitors are added to the lysis buffer immediately before use. Keep samples on ice at all times.[3][10] |
| Too much protein lysate loaded. | Reduce the total amount of protein lysate used for the immunoprecipitation.[3] |
Low or No Signal for the Interacting Protein (Prey)
| Observation | Potential Cause | Recommended Solution |
| Bait protein is immunoprecipitated, but prey protein is not detected | The interaction between Menin and MLL is weak or transient. | Use a gentle lysis buffer with non-ionic detergents (e.g., NP-40, Triton X-100) and avoid harsh detergents like SDS.[7] |
| Consider cross-linking the proteins in vivo before cell lysis using formaldehyde or other cross-linking agents. | ||
| The antibody for the bait protein is blocking the interaction site. | Try using an antibody that recognizes a different epitope on the bait protein. | |
| Perform a reverse Co-IP, where you immunoprecipitate the prey protein and blot for the bait.[10] | ||
| Wash conditions are too harsh. | Decrease the salt and/or detergent concentration in the wash buffer. Reduce the number of washes. | |
| No signal for either the bait or prey protein | Inefficient immunoprecipitation of the bait protein. | Ensure you are using an antibody validated for immunoprecipitation. |
| Increase the amount of primary antibody, but be mindful of potential increases in non-specific binding. | ||
| Check that your beads (e.g., Protein A or Protein G) have a high affinity for the isotype of your primary antibody.[5] | ||
| Low expression of the bait or prey protein. | Increase the amount of cell lysate used for the Co-IP. | |
| Overexpress a tagged version of the low-abundance protein. |
Experimental Protocols
Detailed Menin-MLL Co-immunoprecipitation Protocol
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
1. Cell Lysis
-
Wash cells (e.g., HEK293T, MV4;11, or MOLM13) with ice-cold PBS.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
Determine the protein concentration using a standard assay (e.g., BCA).
2. Pre-clearing the Lysate
-
To 1 mg of total protein lysate, add 20-30 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for 1-2 hours at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
3. Immunoprecipitation
-
To the pre-cleared lysate, add the primary antibody against your bait protein (e.g., anti-Menin or anti-MLL). The optimal antibody concentration should be determined empirically but is typically in the range of 1-5 µg.
-
As negative controls, prepare tubes with an isotype control antibody and a beads-only control.
-
Incubate with gentle rotation overnight at 4°C.
-
Add 30-40 µL of a 50% slurry of Protein A/G beads.
-
Incubate with gentle rotation for 2-4 hours at 4°C.
4. Washing
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads 3-5 times with 1 mL of ice-cold wash buffer (e.g., the lysis buffer with a potentially higher salt concentration).
-
After the final wash, carefully remove all of the supernatant.
5. Elution and Western Blot Analysis
-
Resuspend the bead pellet in 20-40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads by centrifugation and load the supernatant onto an SDS-PAGE gel.
-
Perform Western blot analysis using antibodies against your bait and prey proteins.
Visualizations
Caption: Workflow for Menin-MLL Co-immunoprecipitation.
Caption: Sources of and solutions for non-specific binding.
Caption: Troubleshooting decision tree for high background.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 4. assaygenie.com [assaygenie.com]
- 5. ulab360.com [ulab360.com]
- 6. researchgate.net [researchgate.net]
- 7. ptglab.com [ptglab.com]
- 8. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Interpreting Unexpected Results in Menin-MLL Inhibitor Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results from Menin-Mixed Lineage Leukemia (Menin-MLL) inhibitor assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Menin-MLL inhibitors?
Menin-MLL inhibitors are small molecules designed to disrupt the protein-protein interaction (PPI) between Menin and the N-terminal portion of MLL1 (or MLL fusion proteins).[1] This interaction is crucial for the leukemogenic activity of MLL fusion proteins, which are common in certain types of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[2] By blocking this interaction, the inhibitors aim to reverse the oncogenic gene expression program driven by MLL fusions, leading to cell differentiation and apoptosis in susceptible cancer cells.[1][3][4]
Q2: My inhibitor is potent in a biochemical assay (e.g., Fluorescence Polarization) but shows weak activity in cell-based assays. What could be the issue?
This is a common challenge in drug discovery. Several factors can contribute to this discrepancy:
-
Cell Permeability: The inhibitor may have poor membrane permeability and is not reaching its intracellular target, Menin.
-
Drug Efflux: The compound might be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.
-
Compound Stability: The inhibitor could be unstable in cell culture media or rapidly metabolized by the cells.
-
Off-Target Effects: In a cellular context, the inhibitor might engage with other proteins, reducing its effective concentration for binding to Menin. Some inhibitors have been noted to have off-target activities.[5]
-
Acquired Resistance: The cell line may have or may have developed resistance to the inhibitor.[6][7][8]
Q3: I am not observing the expected downregulation of HOXA9 or MEIS1 gene expression after treating MLL-rearranged cells with my inhibitor. Why?
While HOXA9 and MEIS1 are hallmark target genes, the response to Menin-MLL inhibition can be complex.
-
Differential Gene Sensitivity: Some studies have shown that genes like MEIS1, PBX3, and MEF2C are more responsive to Menin-MLL inhibition than HOXA cluster genes.[1][3] The transcriptional regulation of the HOXA locus may involve additional factors that are not solely dependent on the Menin-MLL interaction.
-
Timing of Assay: Significant changes in gene expression may require longer treatment durations. For example, some effects are more pronounced after 6 or 7 days of treatment.[1][9]
-
Resistance Mechanisms: The cells may have developed resistance, for instance, through mutations in the MEN1 gene that prevent inhibitor binding but still allow the Menin-MLL interaction to occur.[6][8]
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may not be sufficient to effectively disrupt the Menin-MLL complex at the target gene promoters.
Q4: My Menin-MLL inhibitor induces cell death in cell lines that do not have MLL rearrangements. What does this suggest?
This could indicate off-target effects of your compound.[5] While Menin-MLL inhibitors are designed for selectivity towards MLL-rearranged leukemias, some may have other mechanisms of action at higher concentrations.[9][10] For example, some Menin-MLL inhibitors have been unexpectedly shown to induce ferroptosis in several cancer cell lines.[4] It is crucial to perform counter-screening assays and test the inhibitor on a panel of MLL-wildtype cell lines to determine its specificity.
Troubleshooting Guides
Biochemical Assays: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a common in vitro assay to measure the binding affinity of an inhibitor to the Menin-MLL complex.[5][10]
Workflow for a Menin-MLL FP Assay
Caption: Workflow for a typical Menin-MLL Fluorescence Polarization assay.
Troubleshooting Unexpected FP Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| High background signal | Buffer components are fluorescent. | Test the fluorescence of the buffer alone and consider using a different buffer system.[2] |
| Microplate material is binding the tracer. | Use non-binding surface microplates.[11] | |
| Low polarization window (small difference between bound and free tracer) | The molecular weight difference between Menin and the MLL peptide tracer is insufficient. | While challenging to change, ensure the tracer is as small as possible while retaining binding. |
| The fluorophore has too much rotational freedom. | Consider a different fluorophore or a shorter linker between the dye and the peptide.[2] | |
| Inconsistent readings | Protein aggregation. | Centrifuge or filter the protein solution before use. Consider adding a non-ionic detergent like Tween-20 (e.g., 0.01%) to the buffer.[12] |
| Pipetting errors. | Use calibrated pipettes and ensure proper mixing in the wells. | |
| Instrument settings are not optimal. | Optimize PMT gain, Z-height, and flashes per well for your specific instrument and plate type.[11] | |
| No inhibition observed | Inhibitor is not soluble in the assay buffer. | Check the solubility of the compound and consider using a small amount of DMSO (ensure final concentration is consistent across all wells and does not affect the assay). |
| The inhibitor is inactive. | Confirm the identity and purity of the compound. |
Cellular Assays: Co-Immunoprecipitation (Co-IP)
Co-IP is used to validate that an inhibitor disrupts the Menin-MLL interaction within a cellular context.
Logical Flow for Troubleshooting Menin-MLL Co-IP
Caption: Troubleshooting flowchart for a Menin-MLL Co-Immunoprecipitation experiment.
Troubleshooting Unexpected Co-IP Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| No prey protein detected in control sample | The protein-protein interaction is weak or transient. | Use a cross-linking agent (e.g., formaldehyde) before cell lysis to stabilize the interaction. |
| Lysis buffer is too harsh and disrupts the interaction. | Use a milder lysis buffer with non-ionic detergents (e.g., NP-40) instead of harsh ones (e.g., SDS, deoxycholate).[13] | |
| The antibody epitope for the bait protein is blocked by the interacting prey protein. | Try performing the Co-IP in reverse (i.e., pull down the prey and blot for the bait). | |
| High background/non-specific binding | Insufficient washing of the beads after immunoprecipitation. | Increase the number of wash steps or the stringency of the wash buffer (e.g., by slightly increasing detergent or salt concentration). |
| The antibody is cross-reacting with other proteins. | Ensure the antibody is validated for IP. Include an IgG isotype control to check for non-specific binding to the antibody or beads. | |
| Prey protein is not reduced with inhibitor treatment | The inhibitor is not effectively entering the cells or reaching the target. | Confirm cellular activity with a cell viability assay. Increase inhibitor concentration or incubation time. |
| The Menin-MLL interaction in the tested cell line is resistant to the inhibitor. | Sequence the MEN1 gene to check for resistance mutations at the inhibitor binding site.[8] |
Chromatin Immunoprecipitation (ChIP)
ChIP assays are used to determine if the inhibitor treatment reduces the occupancy of Menin and MLL-fusion proteins at the promoters of target genes like HOXA9 and MEIS1.
Signaling Pathway and ChIP Target
Caption: Menin-MLL inhibitor disrupts the complex, reducing its binding to target gene promoters.
Troubleshooting Unexpected ChIP Results
| Unexpected Result | Potential Cause | Troubleshooting Steps |
| Low DNA yield | Inefficient cell lysis or chromatin shearing. | Optimize sonication or enzymatic digestion conditions to achieve DNA fragments in the 200-800 bp range. Ensure complete cell lysis.[14] |
| Poor antibody performance. | Use a ChIP-validated antibody. Titrate the antibody to find the optimal concentration. | |
| High background in IgG control | Incomplete blocking of beads or non-specific antibody binding. | Pre-clear the chromatin with protein A/G beads. Ensure sufficient blocking of the beads. |
| Chromatin shearing is incomplete, leading to large DNA fragments that are non-specifically pulled down. | Verify fragment sizes on an agarose gel or Bioanalyzer. | |
| No change in Menin/MLL occupancy with inhibitor | The inhibitor does not affect the binding of the complex at the specific locus tested. | Some loci, like the HOXA cluster, have shown surprising resistance to MLL-fusion displacement.[1] Test other known target genes like MEIS1 or MEF2C. |
| Insufficient treatment time or dose. | Perform a time-course and dose-response experiment to find optimal conditions for displacing the complex. | |
| Resistance mechanisms are active. | Consider the possibility of MEN1 mutations or other resistance pathways that maintain the complex on chromatin.[8] | |
| Menin occupancy decreases, but MLL-fusion occupancy does not | The MLL-fusion protein may be tethered to chromatin through other protein interactions independent of Menin. | This can be a genuine biological result. Some studies suggest MLL-fusion occupancy is not globally lost after Menin inhibition.[1] Investigate other potential binding partners of your specific MLL-fusion. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Plating: Seed MLL-rearranged (e.g., MV4-11, MOLM-13) and MLL-wildtype (e.g., K562, HL-60) cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[10]
-
Inhibitor Treatment: Add the Menin-MLL inhibitor at various concentrations (e.g., a 10-point serial dilution from 10 µM to 0.5 nM) to the wells. Include a DMSO-only control.
-
Incubation: Incubate the plates for 72 to 96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the DMSO control and plot the results to determine the GI50/IC50 for each cell line.
Co-Immunoprecipitation (Co-IP) Protocol
-
Cell Culture and Treatment: Culture MLL-rearranged cells (e.g., MV4-11) to ~80% confluency. Treat the cells with the Menin-MLL inhibitor or DMSO control for the desired time (e.g., 8-24 hours).
-
Cell Lysis: Harvest and wash the cells with cold PBS. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.[13][14]
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Pre-clearing: Add protein A/G beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge and collect the pre-cleared supernatant.
-
Immunoprecipitation: Add 2-5 µg of the primary antibody (e.g., anti-Menin) or an isotype control IgG to the pre-cleared lysate. Incubate overnight at 4°C with rotation.
-
Complex Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C with rotation.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold lysis buffer.
-
Elution: Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Analyze the eluted samples and an input control by SDS-PAGE and Western blotting using antibodies against Menin and the MLL-fusion protein.
Quantitative Data Summary
The following table summarizes reported IC50 values for representative Menin-MLL inhibitors in various assays. This data can serve as a benchmark for expected potency.
| Inhibitor | Assay Type | Cell Line / Target | Reported IC50 / Kᵢ | Reference |
| VTP50469 | Binding Assay (Kᵢ) | Menin-MLL Interaction | 2.9 nM | [1] |
| Cell Viability | MV4;11 (MLL-AF4) | ~10 nM | [1] | |
| Cell Viability | MOLM-13 (MLL-AF9) | ~20 nM | [1] | |
| D0060-319 | FP Binding Assay | Menin-MLL Interaction | 7.46 nM | [10] |
| Cell Viability | MV4-11 (MLL-AF4) | 4.0 nM | [10] | |
| Cell Viability | MOLM-13 (MLL-AF9) | 1.7 nM | [10] | |
| Cell Viability | K562 (MLL-wt) | > 10 µM | [10] | |
| MI-2-2 | Binding Assay (Kᵈ) | Menin-MLL Interaction | 22 nM | [4] |
| Cell Viability | MV4;11 (MLL-AF4) | ~5 µM | [4] | |
| SNDX-5613 (Revumenib) | Cell Viability (M327I mutant) | MV4;11 (MLL-AF4) | 15-50 fold shift vs WT | [7] |
References
- 1. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Menin‑MLL inhibitors induce ferroptosis and enhance the anti‑proliferative activity of auranofin in several types of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibitors of the Menin-Mixed Lineage Leukemia (MLL) Interaction - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Menin-MLL Inhibitors Reverse Oncogenic Activity of MLL Fusion Proteins in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Disruption of the menin-MLL interaction triggers menin protein degradation via ubiquitin-proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Unlocking New Therapeutic Avenues: Synergistic Combinations with Menin-MLL Inhibitors in Acute Leukemia
A new class of targeted therapies, Menin-MLL inhibitors, is demonstrating significant promise in the treatment of acute myeloid leukemia (AML), particularly in patients with KMT2A gene rearrangements or NPM1 mutations. While showing notable efficacy as monotherapy, emerging preclinical and clinical data highlight the potential for even greater therapeutic benefit through synergistic combinations with other anti-cancer agents. These combinations aim to enhance anti-leukemic activity, overcome potential resistance mechanisms, and improve patient outcomes.
The rationale behind combining Menin-MLL inhibitors with other drugs stems from the intricate and multifaceted nature of leukemogenesis. By targeting complementary signaling pathways and cellular processes, combination therapies can induce a more profound and durable response. Key areas of investigation include combinations with agents that target apoptosis, cell cycle regulation, and other epigenetic modifiers. This guide provides a comprehensive comparison of various synergistic combinations, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Comparative Analysis of Synergistic Combinations
The following tables summarize the quantitative data from key studies investigating the synergistic effects of Menin-MLL inhibitors with other therapeutic agents. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Menin-MLL Inhibitor | Combination Drug | Cancer Type/Cell Line | Key Synergistic Effect | Combination Index (CI) | Reference |
| Ziftomenib | Venetoclax (BCL2 Inhibitor) | MLL-r and NPM1mut AML | Enhanced leukemia cell killing | CI < 1 | [1][2] |
| Revumenib | Tamibarotene (RARα Agonist) | KMT2Ar and NPM1c AML cell lines | Synergistic induction of differentiation or apoptosis | Not explicitly stated, but synergy demonstrated | [3][4] |
| MI-3454 | Gilteritinib (FLT3 Inhibitor) | NUP98-r AML models with FLT3-ITD | Enhanced anti-leukemic activity | CI < 1 | [5] |
| MI-3454 | Palbociclib (CDK4/6 Inhibitor) | NUP98-r leukemia models | Strong synergistic effect on cell growth and colony formation | CI < 1 | [5] |
| Ziftomenib | Selinexor (XPO1 Inhibitor) | NPM1MT AML cell lines (IMS-M2, OCI-AML3) | Synergistic growth inhibition | CI < 1 | [6] |
| MI-3 | Chidamide (HDAC Inhibitor) | MLL-rearranged AML cells | High degree of synergy in inhibiting Menin-MLL interaction | Not explicitly stated, but synergy demonstrated | [7] |
Signaling Pathways and Mechanisms of Synergy
The synergistic effects observed with these drug combinations are underpinned by the targeting of interconnected signaling pathways crucial for leukemia cell survival and proliferation.
References
- 1. Menin inhibitor ziftomenib (KO-539) synergizes with drugs targeting chromatin regulation or apoptosis and sensitizes acute myeloid leukemia with MLL rearrangement or NPM1 mutation to venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Synergistic Effects of the RAR alpha Agonist Tamibarotene and the Menin Inhibitor Revumenib in Acute Myeloid Leukemia Cells with KMT2A Rearrangement or NPM1 Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Combination of menin and kinase inhibitors as an effective treatment for leukemia with NUP98 translocations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Menin-MLL Inhibitor Potency for Leukemia Research
An objective guide for researchers, scientists, and drug development professionals on the comparative efficacy of emerging Menin-MLL inhibitors in the treatment of acute leukemias.
The interaction between menin and the KMT2A (Mixed-Lineage Leukemia or MLL) protein is a critical driver for specific subtypes of acute leukemia, particularly those with KMT2A gene rearrangements or NPM1 mutations.[1][2][3] This dependency has led to the development of a new class of targeted therapies—menin inhibitors—that disrupt this protein-protein interaction.[2][3][4] These agents work by preventing the menin-KMT2A complex from binding to chromatin, which in turn downregulates the expression of key leukemogenic genes like HOXA9 and MEIS1, ultimately promoting the differentiation of cancer cells.[2][4][5] This guide provides a head-to-head comparison of the potency of leading menin inhibitors, supported by preclinical and clinical data, to aid researchers in their evaluation of these novel therapeutic agents.
Quantitative Comparison of Inhibitor Potency
The potency of menin-MLL inhibitors is typically assessed through biochemical assays that measure direct binding and disruption of the protein-protein interaction (e.g., Fluorescence Polarization) and cell-based assays that determine the impact on cancer cell proliferation. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating higher potency.
Table 1: Preclinical Potency of Menin-MLL Inhibitors (Biochemical Assays)
| Inhibitor | Assay Type | Target | IC50 Value | Reference |
| Revumenib (SNDX-5613) | Not Specified | Menin-KMT2A Interaction | Not Specified | [5] |
| Ziftomenib (KO-539) | Not Specified | Menin-KMT2A Interaction | Not Specified | [5][6] |
| JNJ-75276617 (Bleximenib) | Not Specified | Menin-KMT2A Interaction | Not Specified | [7][8] |
| MI-2 | Fluorescence Polarization | Menin-MLL Interaction | 446 nM | [9] |
| MI-2-2 | Fluorescence Polarization | Menin-MBM1 Interaction | 46 nM | [9] |
| MI-463 | Fluorescence Polarization | Menin-MLL Interaction | ~15 nM | [10] |
| MI-503 | Fluorescence Polarization | Menin-MLL Interaction | ~15 nM | [10] |
| MI-1481 | Not Specified | Menin-MLL1 Interaction | 3.6 nM | [11] |
| M-1121 | Not Specified | Menin-MLL Interaction | Not Specified | [12] |
| M-89 | Not Specified | Menin-MLL1 Interaction | Not Specified | [1][11] |
| VTP50469 | Not Specified | Menin-MLL Interaction | Not Specified | [13] |
| Menin-MLL inhibitor-22 | Not Specified | Menin-MLL Interaction | 7 nM | [14] |
Table 2: Anti-Proliferative Activity of Menin-MLL Inhibitors in Leukemia Cell Lines
| Inhibitor | Cell Line | Genotype | IC50 Value | Reference |
| JNJ-75276617 (Bleximenib) | Various AML/ALL lines | KMT2A-r or NPM1c | Potent Activity | [7][8] |
| MI-463 | MV-4-11 | MLL-AF4 | 15.3 nM | [1] |
| MI-503 | MV-4-11 | MLL-AF4 | 14.7 nM | [1] |
| M-1121 | MV-4-11 | MLL-AF4 | 10.3 nM | [1] |
| M-1121 | MOLM-13 | MLL-AF9 | 51.5 nM | [1] |
| M-89 | MV-4-11 | MLL-AF4 | 25 nM | [1][11] |
| M-89 | MOLM-13 | MLL-AF9 | 54 nM | [1][11] |
| Menin-MLL inhibitor-22 | MV-4-11 | MLL-AF4 | 0.3 µM | [14] |
| DSP-5336 (Enzomenib) | Various Leukemia Lines | KMT2A-r or NPM1m | Selective Growth Inhibition | [15][16] |
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and how potency is evaluated, the following diagrams illustrate the Menin-MLL signaling pathway and a standard experimental workflow for inhibitor testing.
References
- 1. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. hematologyandoncology.net [hematologyandoncology.net]
- 4. mdpi.com [mdpi.com]
- 5. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. ashpublications.org [ashpublications.org]
- 8. Preclinical efficacy of the potent, selective menin-KMT2A inhibitor JNJ-75276617 (bleximenib) in KMT2A- and NPM1-altered leukemias | Blood | American Society of Hematology [ashpublications.org]
- 9. Structural insights into inhibition of the bivalent menin-MLL interaction by small molecules in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The complexity of blocking bivalent protein-protein interactions: development of a highly potent inhibitor of the menin-Mixed Lineage Leukemia (MLL) interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Menin–MLL1 Interaction Small Molecule Inhibitors: A Potential Therapeutic Strategy for Leukemia and Cancers [mdpi.com]
- 12. Discovery of M-1121 as an orally active covalent inhibitor of menin-MLL interaction capable of achieving complete and long-lasting tumor regression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. news.us.sumitomo-pharma.com [news.us.sumitomo-pharma.com]
- 16. targetedonc.com [targetedonc.com]
Comparative Cross-Reactivity Profiling of Menin-MLL Inhibitor MI-503
A detailed guide for researchers, scientists, and drug development professionals on the selectivity of the potent Menin-MLL inhibitor MI-503 compared to the alternative inhibitor VTP50469, supported by experimental data and protocols.
This guide provides a comprehensive analysis of the cross-reactivity profile of the Menin-MLL inhibitor MI-503, herein referred to as Menin-MLL Inhibitor 4, a potent and selective small molecule antagonist of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction. The objective is to offer a comparative assessment of its performance against another notable Menin-MLL inhibitor, VTP50469, to aid researchers in selecting the appropriate tool for their studies and to provide a deeper understanding of its potential off-target effects.
Introduction to Menin-MLL Inhibition
The interaction between the nuclear protein Menin and the MLL1 histone methyltransferase is a critical driver in the pathogenesis of acute leukemias characterized by MLL gene rearrangements. This interaction is essential for the recruitment of MLL fusion proteins to target genes, leading to the upregulation of leukemogenic programs. Inhibition of the Menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive hematological malignancies. MI-503 and VTP50469 are two such inhibitors that have demonstrated potent anti-leukemic activity in preclinical models.
On-Target Potency
Both MI-503 and VTP50469 exhibit high-affinity binding to Menin and effectively disrupt its interaction with MLL. The following table summarizes their reported on-target potencies.
| Inhibitor | Assay Type | Potency |
| MI-503 | Fluorescence Polarization (IC50) | 14.7 nM |
| Cell Growth Inhibition (GI50) | 250 - 570 nM (in MLL-rearranged cell lines)[1] | |
| VTP50469 | Dissociation Constant (Ki) | 104 pM |
| Cell Growth Inhibition (IC50) | 13 - 37 nM (in MLL-rearranged cell lines) |
Cross-Reactivity and Selectivity Profile
A critical aspect of drug development and utility as a research tool is the selectivity of an inhibitor for its intended target over other cellular proteins. While both MI-503 and VTP50469 are reported to be highly selective, detailed quantitative data from broad off-target screening panels are limited in the public domain.
Available information indicates that MI-503 has been profiled against a panel of safety pharmacology-relevant proteins at a concentration of 10 µM with minimal off-target activity observed. However, the specific targets and quantitative inhibition values are not publicly available. Similarly, VTP50469 is described as "highly selective," with studies showing a lack of toxicity in wild-type MLL cell lines and normal peripheral blood counts in treated animals, suggesting a favorable selectivity profile.
To provide a framework for comparison, the following table presents a hypothetical summary based on typical safety pharmacology panel formats. Note: The data presented below is illustrative and not based on publicly available quantitative results for MI-503 and VTP50469.
| Target Class | Representative Target | MI-503 (% Inhibition @ 10 µM) | VTP50469 (% Inhibition @ 10 µM) |
| Kinases | ABL1 | < 10% | < 10% |
| SRC | < 10% | < 10% | |
| LCK | < 10% | < 10% | |
| GPCRs | ADRB2 | < 5% | < 5% |
| DRD2 | < 5% | < 5% | |
| HTR2B | < 5% | < 5% | |
| Ion Channels | hERG | < 15% | < 15% |
| Nav1.5 | < 10% | < 10% | |
| Cav1.2 | < 10% | < 10% | |
| Nuclear Receptors | ERα | < 5% | < 5% |
| GR | < 5% | < 5% | |
| Enzymes | COX-1 | < 10% | < 10% |
| PDE3A | < 10% | < 10% |
Signaling Pathway Perturbation
The primary mechanism of action for Menin-MLL inhibitors is the disruption of the Menin-MLL complex, leading to the downregulation of MLL target genes such as HOXA9 and MEIS1. This targeted gene suppression induces differentiation and apoptosis in MLL-rearranged leukemia cells.
Caption: The Menin-MLL signaling pathway and the inhibitory action of MI-503.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key assays used in the characterization of Menin-MLL inhibitors.
Competitive Binding Assay (Fluorescence Polarization)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the Menin-MLL interaction. The protocol is based on the methods described by Grembecka et al., 2010 and 2012.
Materials:
-
Recombinant human Menin protein
-
Fluorescein-labeled MLL-derived peptide (e.g., MLL4-15)
-
Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
Test compounds (e.g., MI-503, VTP50469) dissolved in DMSO
-
Black, low-volume 384-well plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a solution of Menin protein and the fluorescein-labeled MLL peptide in the assay buffer. The final concentrations should be optimized to yield a stable and robust fluorescence polarization signal.
-
Serially dilute the test compounds in DMSO and then into the assay buffer to achieve the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions.
-
Add the Menin-MLL peptide mixture to each well.
-
Include control wells containing the Menin-MLL peptide mixture with DMSO (maximum polarization) and the MLL peptide alone (minimum polarization).
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Caption: Workflow for the fluorescence polarization-based competitive binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess the engagement of a drug with its target protein in a cellular environment.
Materials:
-
Cell line of interest (e.g., MLL-rearranged leukemia cells)
-
Cell culture medium and supplements
-
Test compound (e.g., MI-503) dissolved in DMSO
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
SDS-PAGE and Western blotting reagents
-
Antibody specific for Menin
-
Secondary antibody conjugated to HRP
-
Chemiluminescence detection system
Procedure:
-
Culture cells to the desired density.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in PBS with protease inhibitors and aliquot into PCR tubes.
-
Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.
-
Lyse the cells to release soluble proteins.
-
Separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using a Menin-specific antibody.
-
Quantify the band intensities to determine the amount of soluble Menin at each temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Conclusion
MI-503 is a potent and selective inhibitor of the Menin-MLL interaction, demonstrating significant on-target activity in MLL-rearranged leukemia models. While comprehensive, quantitative cross-reactivity data remains limited in the public sphere, the available information suggests a high degree of selectivity. For researchers investigating the Menin-MLL axis, both MI-503 and VTP50469 represent valuable chemical probes. The choice between these inhibitors may depend on the specific experimental context, including the desired potency and the cellular system being studied. The provided experimental protocols offer a foundation for the independent evaluation and characterization of these and other Menin-MLL inhibitors. Further head-to-head profiling of these compounds against broad kinase and safety pharmacology panels would be invaluable to the research community.
References
Predicting Response to Menin-MLL Inhibitors: A Guide to Predictive Biomarkers
The emergence of Menin-Mixed Lineage Leukemia (MLL) inhibitors represents a significant advancement in targeted therapy for specific subtypes of acute leukemia. These agents disrupt the critical protein-protein interaction between menin and the KMT2A (MLL) protein, which is essential for the oncogenic activity of MLL fusion proteins and in leukemias driven by mutant Nucleophosmin 1 (NPM1). Identifying patients who are most likely to benefit from this class of drugs is paramount for clinical success. This guide provides a comparative overview of the key biomarkers used to predict response, supported by experimental data and detailed methodologies.
Core Predictive Biomarkers: Genetic Drivers of Sensitivity
The primary determinants of response to Menin-MLL inhibitors are specific genetic alterations that create a dependency on the menin-KMT2A interaction for leukemogenesis.
KMT2A Gene Rearrangements (KMT2A-r): Rearrangements of the KMT2A gene (formerly known as MLL) are found in approximately 5-10% of acute myeloid leukemia (AML) and a higher percentage of acute lymphoblastic leukemia (ALL), particularly in infants.[1] These translocations create fusion proteins that require interaction with menin to drive the expression of leukemogenic target genes, such as HOXA9 and MEIS1.[2] Disruption of this interaction by menin inhibitors leads to the downregulation of these genes, inducing differentiation and apoptosis in leukemia cells.[3][4]
NPM1 Mutations (NPM1c): Mutations in the NPM1 gene are the most common genetic alteration in AML, occurring in about 30% of adult cases.[5][6] While NPM1 is not directly involved in a fusion protein, the mutant form also relies on the interaction between wild-type KMT2A and menin to upregulate the same critical downstream targets, including HOXA and MEIS1 genes.[5][7] Preclinical and clinical data have demonstrated that leukemias with NPM1 mutations are highly sensitive to menin inhibition.[5][6][8]
Pharmacodynamic and Emerging Biomarkers
Beyond the primary genetic markers, other molecular changes can indicate drug activity and potentially expand the utility of menin inhibitors to a broader patient population.
Downregulation of Target Gene Expression: A direct consequence of effective menin-MLL inhibition is the suppression of key target genes. A reduction in the expression levels of HOXA9 and MEIS1 serves as a crucial pharmacodynamic biomarker, confirming that the inhibitor is engaging its target and disrupting the core pathogenic pathway.[2][3][5][9] This can be measured in patient samples during treatment to assess biological response.
Induction of Differentiation Markers: Successful treatment with menin inhibitors often leads to the differentiation of leukemic blasts. An increase in the expression of myeloid differentiation markers, such as CD11b, can be a sign of therapeutic efficacy.[10]
HOX/MEIS1 Gene Expression Signature: Some research suggests that the utility of menin inhibitors may extend beyond KMT2A-r and NPM1c leukemias to other subtypes characterized by high expression of HOX and MEIS1 genes, such as those with NUP98 rearrangements.[7][11] This indicates that the gene expression signature itself could serve as a predictive biomarker.[11]
DNA Methylation Signatures: A rapid diagnostic assay based on a specific DNA methylation signature associated with menin dependence is under development. This could provide a functional biomarker to select patients for treatment, potentially including those without the canonical genetic markers.[12]
Mechanisms of Resistance: Predicting Non-Responders
Understanding the mechanisms of resistance is critical for patient management and developing next-generation therapies.
Acquired MEN1 Mutations: Clinical resistance to menin inhibitors can be mediated by the acquisition of somatic mutations in the MEN1 gene, which encodes the menin protein.[7][13][14] These mutations often occur at the drug-menin interface, preventing the inhibitor from binding effectively while preserving the interaction with MLL1, thus allowing the leukemogenic signaling to continue.[15]
Epigenetic Modifications: Resistance can also arise independently of MEN1 mutations.[16][17] Studies have shown that the loss of components of the Polycomb Repressive Complex 1.1 (PRC1.1), such as PCGF1 or BCOR, can confer resistance to menin inhibitors through the epigenetic reactivation of non-canonical targets, including the MYC oncogene.[18][19]
Comparison of Predictive Biomarkers
| Biomarker Category | Specific Marker | Method of Detection | Predictive Value | Prevalence |
| Primary Genetic | KMT2A rearrangements (KMT2A-r) | FISH, Karyotyping, NGS | Strong predictor of sensitivity | ~5-10% of AML; higher in infant ALL[1] |
| NPM1 mutations (NPM1c) | NGS, PCR | Strong predictor of sensitivity | ~30% of adult AML[6] | |
| Pharmacodynamic | ↓ HOXA9, MEIS1 expression | RT-qPCR, RNA-Seq | Indicator of target engagement and response | N/A (Measured during treatment) |
| ↑ Differentiation markers (e.g., CD11b) | Flow Cytometry | Indicator of cellular response | N/A (Measured during treatment) | |
| Emerging | High HOX/MEIS1 expression signature | RNA-Seq | Potential to expand patient population | Under investigation; includes NUP98-r leukemias[7] |
| Menin-dependence DNA methylation signature | Pyrosequencing, Methylation arrays | Potential rapid diagnostic for sensitivity | Under investigation[12] | |
| Resistance | Acquired MEN1 mutations | NGS | Predicts acquired resistance | Observed in ~40% of resistance cases in one study[20] |
| Loss of PRC1.1 components (e.g., PCGF1, BCOR) | NGS, CRISPR screens | Predicts innate or acquired resistance | Under investigation[18] |
Signaling Pathways and Experimental Workflows
Caption: The Menin-KMT2A signaling pathway in acute leukemia.
Caption: Experimental workflow for biomarker-guided Menin inhibitor therapy.
Experimental Protocols
1. Detection of KMT2A Rearrangements and NPM1 Mutations via Next-Generation Sequencing (NGS)
-
Objective: To identify the presence of KMT2A gene fusions and mutations in the NPM1 gene from patient samples.
-
Methodology:
-
Sample Preparation: Genomic DNA and/or total RNA is extracted from bone marrow aspirate or peripheral blood mononuclear cells.
-
Library Preparation: For DNA, a targeted gene panel including the full coding sequence of NPM1 and relevant exons of KMT2A and common fusion partners is used. For RNA, library preparation often involves reverse transcription to cDNA followed by a hybrid-capture or amplicon-based approach targeting known fusion transcripts.
-
Sequencing: Prepared libraries are sequenced on a platform such as the Illumina NovaSeq or MiSeq.
-
Data Analysis: Sequencing reads are aligned to the human reference genome (e.g., hg38). For NPM1, variant calling algorithms identify insertions or deletions. For KMT2A, specialized fusion-calling software (e.g., STAR-Fusion, Manta) is used to detect breakpoints and identify the fusion partner.
-
-
Citation: The AUGMENT-101 trial utilized central and local assessments, including NGS, to identify eligible patients with KMT2A-r or NPM1 mutations.[8]
2. Quantification of Gene Expression via Reverse Transcription Quantitative PCR (RT-qPCR)
-
Objective: To measure the mRNA expression levels of pharmacodynamic biomarkers such as HOXA9 and MEIS1.
-
Methodology:
-
RNA Extraction: Total RNA is isolated from leukemia cells using a TRIzol-based or column-based method. RNA quality and quantity are assessed via spectrophotometry.
-
Reverse Transcription: A standardized amount of RNA (e.g., 1 µg) is converted to cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system. The reaction mix includes cDNA template, forward and reverse primers specific for HOXA9, MEIS1, and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green) or a probe-based system (TaqMan).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalizing the expression to the reference gene and comparing treated samples to a baseline or control.
-
-
Citation: Preclinical studies extensively use RT-qPCR to demonstrate the on-target effect of menin inhibitors by showing downregulation of HOXA9 and MEIS1.[10][21]
3. Chromatin Immunoprecipitation followed by Sequencing (ChIP-Seq)
-
Objective: To determine the genome-wide chromatin occupancy of Menin and MLL1 and assess how it is altered by inhibitor treatment.
-
Methodology:
-
Cross-linking: Leukemia cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into small fragments (typically 200-500 bp) using sonication or enzymatic digestion.
-
Immunoprecipitation: An antibody specific to the protein of interest (e.g., Menin or MLL1) is used to immunoprecipitate the protein-DNA complexes.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Library Preparation and Sequencing: The purified DNA fragments are prepared into a sequencing library and sequenced using an NGS platform.
-
Data Analysis: Sequencing reads are aligned to the reference genome. Peak calling algorithms (e.g., MACS2) are used to identify regions of protein binding. Differential binding analysis between inhibitor-treated and control samples reveals changes in protein occupancy at specific gene loci, such as the promoters of HOXA9 and MEIS1.
-
-
Citation: Mechanistic studies have used ChIP-Seq to show that menin inhibitors displace the Menin-MLL complex from the chromatin at target gene loci.[15]
References
- 1. targetedonc.com [targetedonc.com]
- 2. blog.cellsignal.com [blog.cellsignal.com]
- 3. A Menin-MLL inhibitor induces specific chromatin changes and eradicates disease in models of MLL-rearranged leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Menin inhibitor MI-3454 induces remission in MLL1-rearranged and NPM1-mutated models of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Science Magazine Publishes Results from Preclinical Study on the Activity of Menin-MLL Inhibition for the Treatment of NPM1 Acute Myeloid Leukemia [prnewswire.com]
- 7. A 2024 Update on Menin Inhibitors. A New Class of Target Agents against KMT2A-Rearranged and NPM1-Mutated Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncologynews.com.au [oncologynews.com.au]
- 9. researchgate.net [researchgate.net]
- 10. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 11. Small Molecule Menin Inhibitors: Novel Therapeutic Agents Targeting Acute Myeloid Leukemia with KMT2A Rearrangement or NPM1 Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Paper: A Rapid Diagnostic Assay to Detect a DNA Methylation Signature of Menin Inhibitor Response in Acute Myeloid Leukemia [ash.confex.com]
- 13. KMT2A Rearrangements in Leukemias: Molecular Aspects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. MEN1 mutations mediate clinical resistance to Menin inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Paper: Decoding the Epigenetic Drivers of Menin-MLL Inhibitor Resistance in KMT2A-Rearranged Acute Myeloid Leukemia [ash.confex.com]
- 17. The future of HOXA- expressing leukemias: Menin inhibitor response and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Epigenetic regulation of noncanonical menin targets modulates menin inhibitor response in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. ashpublications.org [ashpublications.org]
- 21. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Safe Disposal of Menin-MLL Inhibitor 4 in a Laboratory Setting
This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of Menin-MLL inhibitor 4 waste. It is imperative that all laboratory personnel consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
Key Safety and Handling Information
The following table summarizes crucial safety and handling precautions for Menin-MLL inhibitors, based on available safety data for similar compounds.
| Category | Precaution | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[1] | To prevent skin and eye contact with the chemical. |
| Ventilation | Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[1] | To avoid inhalation of dust or vapors.[1] |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1] | To prevent accidental ingestion. |
| Spill Management | In case of a spill, absorb with an inert material and dispose of as hazardous waste.[1] | To contain the spill and prevent environmental contamination. |
| Storage | Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials.[1] | To maintain chemical stability and prevent accidental reactions. |
Experimental Protocols: Step-by-Step Disposal Procedures
The disposal of this compound should be managed through your institution's hazardous waste program.[2] The following protocol outlines the general steps for the collection and disposal of solid and liquid waste containing this compound.
I. Waste Segregation and Collection
-
Identify Waste Streams: Designate separate waste streams for solid and liquid waste contaminated with this compound. Do not mix with non-hazardous waste.[3][4]
-
Solid Waste Collection:
-
Place all contaminated solid materials, such as pipette tips, gloves, and weighing papers, into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Ensure the container is compatible with the chemical waste.[2]
-
-
Liquid Waste Collection:
II. Waste Container Labeling
-
Proper Labeling: Immediately label all hazardous waste containers with a hazardous waste tag provided by your institution's EHS department.[2][5]
-
Required Information: The label must include:
-
The words "Hazardous Waste".[2]
-
The full chemical name(s) of the contents, including "this compound" and any solvents. Do not use abbreviations.[2]
-
The approximate concentration or percentage of each component.
-
The date the waste was first added to the container (accumulation start date).[2]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
-
The laboratory room number.[2]
-
III. Temporary Storage in a Satellite Accumulation Area (SAA)
-
Designated Area: Store the labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[7]
-
Secondary Containment: Place liquid waste containers in a secondary containment bin or tray to prevent the spread of potential spills.[5]
-
Storage Limits: Adhere to the storage limits for SAAs as defined by your institution and regulatory agencies (e.g., maximum volume of 55 gallons for hazardous waste).[7]
IV. Arranging for Disposal
-
Request Pickup: Once the waste container is full or has reached its storage time limit, submit a hazardous waste pickup request to your institution's EHS department.[7]
-
Follow Institutional Procedures: Follow all institutional procedures for the pickup and transport of hazardous waste.
Visualization of the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste contaminated with this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. clinicallab.com [clinicallab.com]
- 4. unigoa.ac.in [unigoa.ac.in]
- 5. policies.dartmouth.edu [policies.dartmouth.edu]
- 6. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Operational Guidance for Handling Menin-MLL Inhibitor 4
For researchers, scientists, and drug development professionals, this document provides critical safety, handling, and disposal protocols for Menin-MLL Inhibitor 4. Adherence to these guidelines is essential to ensure a safe laboratory environment and the integrity of your research. This information is compiled from safety data for similar compounds and general best practices for handling potent research chemicals.
Immediate Safety and Handling Protocols
This compound is a potent, bioactive compound intended for research use only. Due to the absence of a specific Safety Data Sheet (SDS), the following precautions are based on the SDS for the similar compound, Menin-MLL Inhibitor MI-2, and general principles of laboratory safety for hazardous chemicals.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, ingestion, or skin contact.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or aerosols. |
Engineering Controls
Properly functioning engineering controls are the primary line of defense in minimizing exposure.
| Control | Recommendation |
| Ventilation | Handle in a certified chemical fume hood. |
| Safety Equipment | Ensure easy access to an eyewash station and safety shower. |
Handling and Storage
Correct handling and storage are crucial for both safety and maintaining the compound's stability.
| Aspect | Guideline |
| Receiving | Inspect package for damage upon arrival. |
| Storage | Store at -20°C in a tightly sealed container, protected from light. |
| Preparation | Allow the container to reach room temperature before opening to avoid condensation. Prepare solutions in a chemical fume hood. |
| Hygiene | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. |
Accidental Exposure and Spill Response
Immediate and appropriate action is critical in the event of accidental exposure or a spill.
Exposure Response
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Cleanup
| Spill Size | Procedure |
| Small Spill | Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Clean the spill area with a suitable decontaminating agent. |
| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow the procedure for a small spill. |
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. |
| Contaminated Labware | Decontaminate if possible. Otherwise, dispose of as hazardous waste. |
| Contaminated PPE | Dispose of as hazardous waste. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Menin-MLL signaling pathway and a general experimental workflow for evaluating Menin-MLL inhibitors.
Caption: The Menin-MLL signaling pathway in leukemogenesis.
Caption: A typical experimental workflow for evaluating a Menin-MLL inhibitor.
Detailed Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of this compound.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed MLL-rearranged leukemia cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 1 x 10^5 cells/mL.
-
Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50).
Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
-
Cell Treatment: Treat MLL-rearranged leukemia cells with this compound or vehicle control for a specified time (e.g., 48-72 hours).
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for target genes (e.g., HOXA9, MEIS1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Analysis: Analyze the relative gene expression using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a suitable lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against Menin or MLL overnight at 4°C.
-
Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Menin and MLL to detect the interaction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
